Indole-2-carboxylic acid
Description
Significance of the Indole (B1671886) Scaffold in Academic Research
The indole nucleus is a prominent structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. nih.govrjpn.org Its prevalence in essential biomolecules, such as the amino acid tryptophan, and key signaling molecules like the neurotransmitter serotonin (B10506) and the plant hormone auxin, highlights its fundamental role in biological systems. researchgate.netbohrium.com This has established the indole scaffold as a "privileged structure" in medicinal chemistry, meaning it can bind to multiple biological targets with high affinity. researchgate.net Consequently, indole derivatives have been extensively explored for a wide range of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral agents. rjpn.orgmdpi.com The structural versatility of the indole ring allows for the introduction of various substituents, enabling the fine-tuning of its pharmacological properties. mdpi.com
Overview of Indole-2-carboxylic Acid in Contemporary Chemical and Biological Sciences
This compound serves as a crucial derivative within the broader class of indole compounds. ontosight.ai Its chemical structure, which includes a carboxylic acid group, imparts specific acidic properties and allows for a variety of chemical transformations, such as esterification and amidation. cymitquimica.com This makes it a valuable building block in organic synthesis for creating more complex molecules. chemimpex.com In the realm of biological sciences, this compound and its derivatives have demonstrated a range of activities, including antimicrobial, anti-inflammatory, and antioxidant effects. ontosight.ai Notably, it has been investigated as a competitive antagonist at the glycine (B1666218) site of the NMDA receptor and as a potent inhibitor of lipid peroxidation. medchemexpress.com Recent research has also focused on its potential as a scaffold for developing novel inhibitors for enzymes like HIV-1 integrase and indoleamine 2,3-dioxygenase 1 (IDO1), which are important targets in antiviral and cancer immunotherapy, respectively. rsc.orgsci-hub.senih.gov
Structure
3D Structure
Properties
IUPAC Name |
1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h1-5,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUARRIEZVDMPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Record name | indole-2-carboxylic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20163782 | |
| Record name | Indole-2-carboxylic acid | |
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Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Indolecarboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
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CAS No. |
1477-50-5 | |
| Record name | Indole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Indole-2-carboxylic acid | |
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| Record name | Indole-2-carboxylic acid | |
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| Record name | Indole-2-carboxylic acid | |
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| Record name | Indole-2-carboxylic acid | |
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| Record name | 2-Indolecarboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002285 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Methodologies for Indole 2 Carboxylic Acid and Its Derivatives
Classical and Established Synthetic Routes to Indole-2-carboxylic Acid
Fischer Indole (B1671886) Synthesis and its Variants
The Fischer indole synthesis, discovered by Emil Fischer in 1883, stands as a cornerstone for the synthesis of indoles. thermofisher.comwikipedia.org This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone. wikipedia.orgbyjus.com For the specific synthesis of this compound, phenylhydrazine (B124118) is reacted with pyruvic acid to form the corresponding phenylhydrazone. uop.edu.pk This intermediate is then heated with a Lewis acid, such as zinc chloride, or a Brønsted acid like hydrochloric acid or polyphosphoric acid, to induce cyclization and afford this compound. wikipedia.orguop.edu.pk
The mechanism of the Fischer indole synthesis is a well-studied process. It initiates with the formation of the phenylhydrazone, which then isomerizes to an enamine tautomer. wikipedia.orgbyjus.com Protonation of the enamine is followed by a orgsyn.orgorgsyn.org-sigmatropic rearrangement, leading to the cleavage of the N-N bond. wikipedia.orgbyjus.com The resulting diimine intermediate undergoes cyclization and subsequent elimination of ammonia (B1221849) to yield the aromatic indole ring. wikipedia.org Isotopic labeling studies have confirmed that the aryl nitrogen (N1) from the phenylhydrazine is incorporated into the final indole product. wikipedia.org
Several variants of the Fischer indole synthesis have been developed to improve yields, expand the substrate scope, and introduce different functionalities. One notable modification is the Borsche-Drechsel cyclization , which is particularly useful for synthesizing tetrahydrocarbazoles from cyclohexanone (B45756) arylhydrazones. nucleos.comwikipedia.org While not directly producing this compound, it shares a similar mechanistic pathway involving an acid-catalyzed cyclization. nucleos.com Another important variation is the Buchwald modification , which employs a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to generate the necessary N-arylhydrazone intermediate. wikipedia.org This method broadens the range of accessible starting materials. wikipedia.org
The choice of acid catalyst can significantly influence the reaction's outcome. Common catalysts include:
Brønsted acids : Hydrochloric acid (HCl), sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and p-toluenesulfonic acid (p-TsOH). wikipedia.org
Lewis acids : Zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃). wikipedia.org
The reaction can often be performed as a one-pot synthesis, where the arylhydrazine and carbonyl compound are subjected to indolization conditions without the need to isolate the intermediate hydrazone. thermofisher.combyjus.com
Table 1: Examples of Fischer Indole Synthesis for this compound and Derivatives
| Starting Materials | Catalyst | Product | Reference |
| Phenylhydrazine, Pyruvic acid | Zinc chloride | This compound | uop.edu.pk |
| 1-Methylphenylhydrazine, Pyruvic acid | Alcoholic hydrogen chloride | 1-Methylthis compound | thermofisher.com |
| Phenylhydrazine, Ethyl pyruvate (B1213749) | Polyphosphoric acid | Ethyl indole-2-carboxylate (B1230498) | orgsyn.org |
Reduction of 3-(2-nitrophenyl)-2-oxopropanoic Sodium Salt
An alternative classical route to this compound involves the reductive cyclization of a suitably substituted nitroaromatic compound. Specifically, the reduction of 3-(2-nitrophenyl)-2-oxopropanoic acid (often used as its sodium salt) provides a direct pathway to the target molecule. This method is a key step in what is closely related to the Reissert indole synthesis.
The synthesis begins with the condensation of o-nitrotoluene and diethyl oxalate (B1200264) in the presence of a strong base like sodium ethoxide. This reaction forms the ethyl ester of 3-(2-nitrophenyl)-2-oxopropanoic acid. The subsequent step is the crucial reduction of the nitro group, which is typically achieved using a reducing agent such as zinc dust in glacial acetic acid or iron powder with sodium bisulfite. uop.edu.pk This reduction leads to the formation of an amino group, which spontaneously undergoes intramolecular cyclization with the adjacent ketone functionality. The resulting intermediate then dehydrates to form the indole ring. Finally, hydrolysis of the ester group yields this compound.
This synthetic approach is advantageous as it utilizes readily available starting materials. The reduction of the nitro group is a critical transformation, and various reagents can be employed to effect this change, each with its own set of reaction conditions and selectivities.
Table 2: Key Transformations in the Synthesis of this compound via Nitroarene Reduction
| Precursor | Reducing Agent | Key Intermediate | Final Product | Reference |
| Ethyl 3-(2-nitrophenyl)-2-oxopropanoate | Zinc and glacial acetic acid | Ethyl indole-2-carboxylate | This compound (after hydrolysis) | uop.edu.pk |
| o-Nitrobenzalrhodanine | - | - | This compound (after reductive cyclization and hydrolysis) | orgsyn.org |
Condensation Reactions in this compound Synthesis
Condensation reactions form a versatile class of methods for constructing the indole nucleus of this compound. These reactions typically involve the formation of new carbon-carbon and carbon-nitrogen bonds through the reaction of two or more different molecules.
One prominent example is the Japp-Klingemann reaction . This reaction involves the coupling of a diazonium salt with a β-keto ester or a similar active methylene (B1212753) compound. The resulting azo compound can then be subjected to Fischer-type cyclization conditions to yield an indole. For the synthesis of this compound derivatives, this method can be adapted by choosing appropriate starting materials that will lead to the desired substitution pattern on the indole ring. The optimization of this reaction has been a key part of developing scalable syntheses for this compound esters.
Another relevant condensation approach is the synthesis involving the reaction of 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate. This method has been shown to produce this compound esters in good yields. scielo.br The reaction is often catalyzed by a copper salt, although advancements have led to the use of microwave irradiation in ionic liquids to improve reaction times and yields under milder conditions. scielo.br This approach is particularly useful for creating a variety of substituted indole-2-carboxylates by varying the substituents on the starting aryl aldehyde or ketone. scielo.br Both electron-donating and electron-withdrawing groups on the aromatic ring are generally well-tolerated. scielo.br
Hemetsberger-Knittel Indole Synthesis Applications
The Hemetsberger-Knittel synthesis is a thermal or base-catalyzed decomposition of α-azido-α,β-unsaturated esters to yield this compound esters. This method provides a direct route to the indole-2-carboxylate core structure.
The synthesis starts with the condensation of an aromatic aldehyde with an α-azido ester, typically ethyl azidoacetate, in the presence of a base such as sodium ethoxide. This Knoevenagel-type condensation yields an α-azido-α,β-unsaturated ester. Upon heating, this intermediate undergoes a orgsyn.orgorgsyn.org-sigmatropic rearrangement, expelling dinitrogen gas (N₂) to form a vinyl nitrene intermediate. This highly reactive nitrene then rapidly cyclizes onto the aromatic ring to form the indole nucleus. The ester functionality at the 2-position is inherent to the starting materials, making this a direct synthesis of indole-2-carboxylates.
The Hemetsberger-Knittel synthesis is particularly useful for preparing indoles with specific substitution patterns on the benzene (B151609) ring, as the substitution is determined by the starting aromatic aldehyde. The reaction conditions are generally neutral or basic, which can be advantageous for substrates that are sensitive to the strong acids often used in other indole syntheses like the Fischer method.
Larock Indole Synthesis in this compound Analogues
The Larock indole synthesis is a powerful palladium-catalyzed method for constructing indoles from o-haloanilines and alkynes. This reaction has proven to be highly versatile for the synthesis of a wide range of substituted indoles, including analogues of this compound.
In a typical Larock indole synthesis, an N-substituted or N-unsubstituted o-haloaniline is coupled with a disubstituted alkyne in the presence of a palladium catalyst, such as Pd(OAc)₂, and a base. The reaction proceeds through a sequence of oxidative addition of the palladium catalyst to the aryl halide, migratory insertion of the alkyne, and reductive elimination to form the indole ring.
To synthesize this compound analogues, an appropriately substituted alkyne is required. For example, using an alkyne with a carboxylate or a protected carboxyl group at one of the acetylenic carbons would lead to the desired indole-2-carboxylate derivative. The Larock synthesis is known for its excellent functional group tolerance and its ability to be performed as a one-pot reaction. This method provides a convergent and flexible route to polysubstituted indoles that may be difficult to access through classical methods.
Reissert Indole Synthesis for Substituted this compound Esters
The Reissert indole synthesis is a classical and reliable method for preparing indole-2-carboxylic acids and their esters. uop.edu.pk The reaction begins with the condensation of o-nitrotoluene with diethyl oxalate in the presence of a strong base, typically sodium ethoxide. uop.edu.pk This initial step forms the ethyl ester of 3-(2-nitrophenyl)-2-oxopropanoic acid.
The key transformation in the Reissert synthesis is the reductive cyclization of this intermediate. The nitro group is reduced to an amino group, which then undergoes an intramolecular condensation with the adjacent keto group to form the indole ring. uop.edu.pk Common reducing agents for this step include zinc and acetic acid, or catalytic hydrogenation. uop.edu.pk The product of this cyclization is an this compound ester.
This method is particularly valuable for synthesizing indoles with substituents on the benzene ring, as the corresponding substituted o-nitrotoluenes are often readily available. The ester group at the 2-position can be subsequently hydrolyzed to the carboxylic acid or transformed into other functional groups. The Reissert synthesis provides a straightforward pathway to the this compound scaffold from simple starting materials.
Table 3: Comparison of Synthetic Routes to this compound
| Synthetic Method | Key Starting Materials | General Conditions | Key Features |
| Fischer Indole Synthesis | Phenylhydrazine, Pyruvic acid (or its ester) | Acidic (Brønsted or Lewis) | Widely applicable, can be one-pot. thermofisher.comwikipedia.org |
| Reduction of Nitro-precursor | o-Nitrotoluene, Diethyl oxalate | Base-catalyzed condensation followed by reduction | Utilizes readily available nitroaromatics. uop.edu.pk |
| Condensation Reactions | 2-Halo aryl aldehydes, Ethyl isocyanoacetate | Copper or Palladium catalysis, sometimes microwave-assisted | Good for substituted derivatives. scielo.br |
| Hemetsberger-Knittel Synthesis | Aromatic aldehyde, Ethyl azidoacetate | Thermal or base-catalyzed | Direct synthesis of indole-2-carboxylates, avoids strong acids. |
| Larock Indole Synthesis | o-Haloaniline, Substituted alkyne | Palladium catalysis | High functional group tolerance, convergent. |
| Reissert Indole Synthesis | o-Nitrotoluene, Diethyl oxalate | Base-catalyzed condensation and subsequent reduction | Classical and reliable method. uop.edu.pk |
Condensation of 2-Halo Aryl Aldehydes/Ketones with Ethyl Isocyanoacetate
A prominent method for constructing the indole-2-carboxylate framework involves the condensation of 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate. This approach typically proceeds through a cascade process involving condensation, coupling, and cyclization.
A straightforward and efficient synthesis of indole-2-carboxylic esters has been achieved through a ligand-free copper-catalyzed cascade reaction. rsc.orgnih.gov This process utilizes 2-halo aryl aldehydes or ketones and ethyl isocyanoacetate, with the reaction proceeding effectively for a range of 2-iodo, 2-bromo, and 2-chloro substituted starting materials under mild or even room temperature conditions. rsc.orgnih.gov The use of copper catalysis facilitates the crucial intramolecular C-N bond formation. Some procedures have drawbacks such as long reaction times and moderate yields, particularly for 2-chloro aryl substrates which may require higher temperatures. scielo.br
To enhance reaction efficiency, microwave-assisted syntheses have been developed. An improved procedure using an ionic liquid, 1-methyl-3-butylimidazolium hydroxide (B78521) ([bmim]OH), under controlled microwave irradiation (100 W) at 50 °C, has been shown to produce this compound esters in excellent yields. scielo.brresearchgate.netresearchgate.net This microwave-assisted method offers several advantages, including significantly reduced reaction times, high product yields, and milder reaction conditions. scielo.brresearchgate.net For instance, using 2-bromo benzaldehyde (B42025) and ethyl isocyanoacetate with a copper(I) iodide catalyst in [bmim]OH, the reaction time can be as short as 10 minutes. researchgate.netresearchgate.net
Table 1: Synthesis of Ethyl 1H-indole-2-carboxylate via Condensation
| Starting Material | Catalyst | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 2-Bromo Benzaldehyde | CuI (12 mol%) | [bmim]OH | 50°C, 8h | 57% | scielo.br |
| 2-Bromo Benzaldehyde | CuI | [bmim]OH | Microwave (100W), 50°C, 10 min | 88% | researchgate.net |
| 2-Halo Aryl Aldehydes/Ketones | Copper (Ligand-free) | Various | Room Temp / Mild | Good | rsc.orgnih.gov |
Advanced and Green Synthetic Approaches for this compound Derivatives
In recent years, the focus has shifted towards developing more sustainable and efficient catalytic strategies for indole synthesis, minimizing waste and employing milder reaction conditions.
Catalytic Strategies in this compound Synthesis
Palladium catalysis has emerged as a powerful tool for the synthesis of complex indole derivatives. One notable application is the palladium-catalyzed intramolecular arylative carboxylation of allenes with carbon dioxide (CO2) to construct 3-substituted indole-2-carboxylic acids. organic-chemistry.org This reaction proceeds in high yields using a catalytic system of palladium chloride (PdCl2) and a phosphine (B1218219) ligand under 1 atmosphere of CO2. organic-chemistry.org
A practical and environmentally benign hydrogen reduction process for the synthesis of this compound has been developed using a Pd-loaded Al-MCM-41 mesoporous catalyst. tandfonline.com This method involves the reduction of 3-(2-nitrophenyl)-2-oxopropanoic sodium salt. The heterogeneous catalyst can be easily recovered and reused, making the process more sustainable. tandfonline.com This approach provides the final product in excellent purity and a 56% yield. tandfonline.com
Palladium catalysts are also effective in the C3–H bond activation of indole-carboxylic acids for reactions with benzyl (B1604629) alcohols in water, leading to the synthesis of bis(indolyl)methanes. mdpi.com Mechanistic studies suggest the formation of an (η3-benzyl)palladium(II) complex that activates the C-H bond at the C3-position of the indole ring. mdpi.com
Rhodium catalysts offer a CO-free approach for the synthesis of indole-2-carboxylic esters. rsc.orgnih.gov A reported method utilizes the rhodium-catalyzed C(2)-alkoxycarbonylation of indoles with 2,4,6-trimethylbenzoic acid-based carbonate anhydrides as the alkoxycarboxyl source. rsc.orgnih.gov This reaction demonstrates selective C–O bond cleavage of the anhydrides, allowing for the introduction of various alkoxycarbonyl groups. rsc.org The combination of a rhodium catalyst and potassium iodide is suggested to promote the in situ formation of the active RhI species. rsc.org
Furthermore, rhodium-catalyzed alkoxycarbonylation of indolines using dialkyl dicarbonates and carboxylic acid anhydrides provides a direct route to C7-carbonylated indolines, which can be precursors to functionalized indoles. acs.org This additive- and CO-free method is a simple and straightforward protocol for synthesizing these valuable derivatives. acs.org
Copper-catalyzed Ullmann coupling reactions represent a versatile and increasingly powerful strategy for the synthesis of this compound derivatives. clockss.org These methods often overcome some of the limitations encountered with other transition-metal catalysts. clockss.org
A ligand-free, copper-catalyzed one-pot intramolecular C-N coupling reaction has been developed for the divergent synthesis of various this compound derivatives, including esters, amides, and anhydrides. clockss.org This approach uses readily available substrates and provides the desired products in moderate to good yields. clockss.org The reaction typically employs a copper(I) salt, such as CuI, and a base like potassium carbonate in a polar aprotic solvent like DMF at elevated temperatures. clockss.org The proposed mechanism involves the ring opening of a precursor, coordination with the copper catalyst, and subsequent intramolecular amination. clockss.org
Microwave irradiation has also been successfully combined with copper-catalyzed Ullmann-type cross-coupling reactions to accelerate the synthesis of indole derivatives. mdpi.com
Table 2: Ligand-Free Copper-Catalyzed Synthesis of this compound Derivatives
| Substrate | Copper Catalyst | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| Compound 3b (model substrate) | CuI (10 mol%) | K2CO3 (1 equiv.) | DMF | 110 °C | 70% | clockss.org |
| Various aldehydes | CuI (10 mol%) | K2CO3 (1 equiv.) | DMF | 110 °C | Moderate to Good | clockss.org |
Iron catalysts offer a cheaper and more environmentally friendly alternative to precious metal catalysts for the synthesis of this compound. A method utilizing nitrotoluene and diethyl oxalate as starting materials employs an iron catalyst for condensation and subsequent reduction to yield this compound. google.comgoogle.com
Specifically, ferrous hydroxide has been used as a catalyst in a process where the initial condensation product is reduced with hydrazine (B178648) hydrate (B1144303). google.com This method is highlighted by its mild reaction conditions, simple work-up procedure, and high chemical yield. google.com Another approach uses ferrous sulfate (B86663) and ammonium (B1175870) hydroxide as the reducing agents for 3-(2-nitrophenyl)-2-oxopropanoic sodium salt, although this can lead to the precipitation of iron mud, necessitating recrystallization of the product. tandfonline.com In contrast, the ferrous hydroxide-catalyzed method with hydrazine hydrate is presented as a cleaner alternative. tandfonline.com
Copper-Catalyzed Ullmann Coupling Reactions
Microwave-Assisted Synthesis in Ionic Liquids for this compound Esters
A notable advancement in the synthesis of this compound esters involves the use of microwave irradiation in conjunction with ionic liquids. This method provides an efficient and rapid route to these valuable compounds. Specifically, the condensation of 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate can be effectively carried out in the ionic liquid 1-methyl-3-butylimidazolium hydroxide ([bmim]OH) under controlled microwave irradiation at 100 W and 50 °C. researchgate.netscienceopen.comscielo.br This approach offers several advantages, including high product yields, significantly reduced reaction times, mild reaction conditions, and a simplified workup process. researchgate.netscienceopen.comscielo.br
The synergy between microwave heating and ionic liquids is key to the success of this methodology. Ionic liquids, due to their ionic nature, interact effectively with microwave energy, leading to rapid and uniform heating of the reaction mixture. scielo.br This localized superheating accelerates the reaction rate, often resulting in cleaner reactions with fewer byproducts compared to conventional heating methods. scielo.br The reaction time is typically short, with optimal results often achieved within 10 minutes. researchgate.net
This method has been successfully applied to a range of substrates, including various 2-halo aryl aldehydes and ketones, affording the corresponding ethyl indole-2-carboxylates in excellent yields. researchgate.netscienceopen.com For instance, a 60-mmol-scale synthesis using this protocol has been reported to yield the desired product in 88% yield, demonstrating its scalability. scielo.br
Solvent-Free Reaction Systems for this compound Synthesis
In the pursuit of greener and more atom-economical synthetic methods, solvent-free reaction systems have emerged as a powerful strategy. For the synthesis of indole derivatives, the Passerini three-component condensation, a reaction between a carboxylic acid, an aldehyde (or ketone), and an isocyanide, can be performed under solvent-free conditions at elevated temperatures. google.com
Specifically, the reaction of isatins (as carbonyl compound surrogates), carboxylic acids, and isocyanides under solvent-free conditions at 100 °C in the presence of air provides a practical and efficient route to 3,3-disubstituted oxindole (B195798) derivatives. google.com This method is notable for its high efficiency and broad substrate scope. For example, the reaction is not limited to aromatic and α,β-unsaturated acids; aliphatic acids like acetic acid also participate effectively. google.com Furthermore, various substituted isatins and different isocyanides can be employed, leading to a diverse range of oxindole products in good to excellent yields. google.com
The synthetic utility of this solvent-free Passerini reaction can be further extended. For instance, using electron-deficient phenols as the acid component results in the formation of O-arylated oxindole derivatives. google.com Additionally, a one-pot synthesis of oxindoles featuring a free hydroxyl group at the benzylic position has been developed by combining the Passerini reaction with a subsequent base-mediated hydrolysis under mild conditions, affording the final product in high yield. google.com
Multicomponent Reactions (e.g., Ugi Four-Component Reaction) for this compound Analogues
Multicomponent reactions (MCRs), particularly the Ugi four-component reaction (U-4CR), represent a highly efficient strategy for the synthesis of complex molecules, including analogues of this compound, in a single step. The U-4CR involves the combination of a carboxylic acid, an amine, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce a di-amide derivative. This approach is valued for its atom economy, operational simplicity, and ability to generate molecular diversity. nih.govwiley.com
In the context of this compound, it can serve as the acidic component in the Ugi reaction. For example, a metal-free intramolecular post-Ugi cyclization method has been developed to synthesize pyrazino[1,2-a]indole-1,4-dione-indole-2-phenylacetamides. This process begins with a U-4CR involving tryptophanate, 1H-indole-2-carboxylic acid, benzaldehyde derivatives, and isocyanide derivatives. wiley.com The resulting Ugi adduct undergoes a subsequent intramolecular cyclization under basic conditions to yield the final heterocyclic products. wiley.com
The versatility of the Ugi reaction is further demonstrated in the synthesis of indole- and pyrrole-fused diketopiperazines. In this one-pot approach, a tandem Ugi-4CR is followed by an in situ intramolecular cyclization of the Ugi adduct. The reaction utilizes 1H-indole-2-carboxylic acid or 1H-pyrrole-2-carboxylic acid as the acid component, the HCl salt of various amino acid esters as the amine component, a range of substituted benzaldehydes, and various isocyanides. rsc.org
Furthermore, a modified Ugi reaction, known as the split-Ugi methodology, is suitable for bis-secondary diamines. For instance, starting with 1H-indole-2-carboxylic acid or its N-protected derivative, piperazine, formaldehyde, and an aromatic isocyanide, the split-Ugi reaction in refluxing methanol (B129727) cleanly affords the desired products in high yields. nih.gov
C-H Activation and Functionalization Strategies
Palladium-Catalyzed C3-H Activation of Indole-Carboxylic Acids
Palladium-catalyzed C-H activation has become a powerful tool for the direct functionalization of otherwise inert C-H bonds. In the case of indole-carboxylic acids, the carboxylic acid group can act as a directing group, facilitating regioselective C-H activation at specific positions of the indole ring.
A notable example is the synthesis of bis(indolyl)methanes through a palladium-catalyzed domino reaction of indole-carboxylic acids with benzyl alcohols in water. mdpi.comresearchgate.net This protocol involves the C3-H bond activation and subsequent benzylation of the indole core. Mechanistic studies suggest that an (η3-benzyl)palladium(II) complex, formed from the palladium catalyst and benzyl alcohol, is the active species that activates the C-H bond at the C3-position of the indole. mdpi.comresearchgate.net The 2-carboxylic acid moiety plays a crucial role as a directing group in this C3-H palladation. mdpi.comresearchgate.net This method is highly C3-selective, with no C2- or N-benzylated products being formed. researchgate.net
In a different transformation, the palladium-catalyzed reaction of indole-2-carboxylic acids with nitriles in the presence of silver carbonate leads to decarboxylative dual C-H activation, resulting in the formation of triazaindeno-fluorenes (indolocarbolines). rsc.org In the absence of a nitrile, a self-coupling reaction occurs to form diindolocarbazoles. rsc.org
Furthermore, a palladium-catalyzed dearomative Heck/[4 + 3] decarboxylative cyclization of C2-tethered indoles with α-oxocarboxylic acids has been reported. rsc.org This reaction proceeds via a Heck reaction pathway, leading to an alkyl-Pd(II) species which then undergoes C-H activation to form a C,C-palladacycle. This intermediate is subsequently trapped by an α-oxocarboxylic acid to afford complex fused indoline (B122111) structures. rsc.org
Oxidative Vinylation Approaches
Palladium-catalyzed oxidative vinylation offers a direct method for introducing a vinyl group onto the indole nucleus. The carboxyl group can serve as a removable directing group to control the regioselectivity of this transformation.
For instance, the palladium-catalyzed oxidative vinylation of indole-3-carboxylic acids with alkenes proceeds through a directed C-H functionalization at the C2-position, followed by decarboxylation, to yield 2-vinylated indoles. acs.orgnih.gov This strategy allows for vinylation at an otherwise less reactive position of the indole ring. Similarly, this decarboxylative vinylation approach is applicable to other heteroaromatic carboxylic acids such as those of pyrrole (B145914), furan, and thiophene. acs.orgnih.gov
Chemical Transformations and Derivatization Strategies for this compound
This compound is a versatile building block that can undergo a variety of chemical transformations and derivatizations to generate a wide range of functionalized indole derivatives.
One of the most fundamental transformations is the reduction of the indole ring to an indoline. Indoline-2-carboxylic acid can be obtained from the reduction of this compound. researchgate.netsioc-journal.cn This transformation is a key step in the synthesis of various bioactive molecules and pharmaceuticals. researchgate.netsioc-journal.cn Conversely, indoline-2-carboxylic acid can be dehydrogenated to re-form the this compound scaffold. For example, the methyl ester of 6-nitroindoline-2-carboxylic acid can be readily dehydrogenated using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to yield methyl 6-nitroindole-2-carboxylate. researchgate.net
The carboxylic acid moiety of this compound can be readily converted into other functional groups. For example, it can be esterified to form this compound esters, such as ethyl indole-2-carboxylate, through reaction with an alcohol in the presence of an acid catalyst. orgsyn.org The ester can then be hydrolyzed back to the carboxylic acid via alkaline hydrolysis. orgsyn.org
Furthermore, the carboxylic acid can be activated and coupled with amines or hydrazines to form amides or carbohydrazides. For instance, this compound can be reacted with substituted benzyl hydrazines in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDCI) to produce N'-substituted-1H-indole-2-carbohydrazides. mdpi.com 1-Methylthis compound can undergo amide coupling reactions with fenbufen (B1672489) and ethacrynic acid derivatives. sigmaaldrich.com
Decarboxylation of this compound to yield indole can be achieved by heating, for instance, at 230°C. orgsyn.orgacs.org This reaction provides a route to 3-substituted indoles if an electrophilic substitution is performed prior to decarboxylation. orgsyn.org
The indole ring itself is susceptible to electrophilic substitution, typically at the C3-position. orgsyn.org This allows for the introduction of a wide variety of substituents onto the indole core, further expanding the chemical diversity of this compound derivatives.
Esterification of this compound
The conversion of this compound to its corresponding esters is a fundamental and frequently employed transformation in the synthesis of its derivatives. This reaction is typically achieved by treating the carboxylic acid with an alcohol in the presence of an acid catalyst.
One common method involves the use of concentrated sulfuric acid as the catalyst. For instance, the esterification of 3-bromo-1H-indole-2-carboxylic acid with anhydrous ethanol (B145695) is carried out at 80°C for 2 hours to produce ethyl 3-bromo-1H-indole-2-carboxylate. nih.gov Similarly, 6-bromothis compound can be esterified under the presence of concentrated sulfuric acid to yield its corresponding ester. mdpi.com The reaction is generally monitored by thin-layer chromatography (TLC) and quenched with a saturated aqueous solution of sodium bicarbonate. nih.gov
Another approach to synthesizing this compound esters is through the Fischer indole synthesis, starting from ethyl pyruvate phenylhydrazone. This reaction can be catalyzed by various acids, including polyphosphoric acid, sulfuric acid in acetic acid, or zinc chloride. orgsyn.org Furthermore, microwave-assisted synthesis in the presence of an ionic liquid like 1-methyl-3-butylimidazolium hydroxide ([bmim]OH) has been reported as an efficient method for producing this compound esters in high yields. researchgate.netresearchgate.netscielo.br This method involves the condensation of 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate. researchgate.netresearchgate.netscielo.br
A ligand-free copper-catalyzed cascade process has also been developed for the synthesis of this compound esters from 2-halo aryl aldehydes or ketones and ethyl isocyanoacetate. nih.gov This method proceeds well for various 2-iodo-, bromo-, and chloro-substrates under mild conditions. nih.gov
Table 1: Examples of Esterification Reactions of this compound Derivatives
| Starting Material | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| 3-Bromo-1H-indole-2-carboxylic acid | Anhydrous ethanol, concentrated sulfuric acid, 80°C, 2h | Ethyl 3-bromo-1H-indole-2-carboxylate | nih.gov |
| 6-Bromothis compound | Concentrated sulfuric acid | Ethyl 6-bromo-1H-indole-2-carboxylate | mdpi.com |
| This compound | Ethanol, acid catalyst | Ethyl 1H-indole-2-carboxylate | researchgate.net |
| 2-Halo aryl aldehydes/ketones, ethyl isocyanoacetate | CuX (X = I, Br, Cl), [bmim]OH, microwave (100W), 50°C | This compound esters | researchgate.net |
| 2-Halo aryl aldehydes/ketones, ethyl isocyanoacetate | Ligand-free copper catalyst | This compound esters | nih.gov |
Amide Coupling and Formation of Indole-2-carboxamides
The formation of an amide bond from this compound is a key step in the synthesis of many biologically active compounds. This transformation is typically achieved by first activating the carboxylic acid, followed by reaction with an amine.
A common method for amide coupling involves the use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in combination with hydroxybenzotriazole (B1436442) (HOBt). nih.gov For example, a series of rimantadine-derived indoles were synthesized by coupling commercially available indole-2-carboxylic acids with rimantadine (B1662185) hydrochloride using EDC·HCl, HOBt, and N,N-diisopropylethylamine (DIPEA). nih.gov Similarly, 4,6-difluorothis compound was coupled with benzylamine (B48309) or phenylhydrazine to produce the corresponding amides in high yields. nih.gov
Another approach involves the conversion of the carboxylic acid to its acid chloride, which then reacts with an amine to form the amide. eurjchem.com This method was used to synthesize a series of indole-2-carboxamides by first refluxing the N-substituted this compound with thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with appropriate amines in the presence of pyridine. tandfonline.com
The direct conversion of a carboxylic acid to an amide can be challenging due to the basicity of amines, which can deprotonate the carboxylic acid to form an unreactive carboxylate. mdpi.com Coupling agents like EDCI are used to overcome this by forming a good leaving group that can be displaced by the amine. mdpi.com
Table 2: Examples of Amide Coupling Reactions
| This compound Derivative | Amine | Coupling Reagents/Conditions | Product | Reference |
|---|---|---|---|---|
| Commercially available indole-2-carboxylic acids | Rimantadine hydrochloride | EDC·HCl, HOBt, DIPEA | Rimantadine-derived indoles | nih.gov |
| 4,6-Difluorothis compound | Benzylamine | EDC·HCl, HOBt, DIPEA | N-Benzyl-4,6-difluoroindole-2-carboxamide | nih.gov |
| 4,6-Difluorothis compound | Phenylhydrazine | EDC·HCl, HOBt, DIPEA | N'-Phenyl-4,6-difluoroindole-2-carbohydrazide | nih.gov |
| N-Substituted this compound | Various amines | SOCl₂, then pyridine | N-Substituted indole-2-carboxamides | tandfonline.com |
| This compound | Substituted benzyl hydrazine | EDCI, CH₂Cl₂ | N'-(Substituted benzyl)indole-2-carbohydrazides | mdpi.com |
N-Substitution Reactions on the this compound Core
Modification of the indole nitrogen (N-1 position) is a common strategy to diversify the this compound scaffold. Alkylation is a primary method for introducing substituents at this position.
The alkylation of the nitrogen of ethyl indole-2-carboxylate can be successfully carried out using aqueous potassium hydroxide (KOH) in acetone. mdpi.com For instance, reaction with allyl bromide or benzyl bromide in the presence of aqueous KOH at room temperature affords the corresponding N-alkylated esters in excellent yields. mdpi.com Interestingly, by increasing the amount of aqueous KOH and refluxing the reaction, the corresponding N-alkylated carboxylic acids can be obtained directly without isolating the intermediate ester. mdpi.com
The choice of base and solvent can significantly influence the outcome of the reaction. For example, using sodium methoxide (B1231860) (NaOMe) in methanol leads to transesterification instead of N-alkylation, yielding methyl indole-2-carboxylate. mdpi.com In contrast, using sodium ethoxide (NaOEt) in ethanol with allyl or benzyl bromides results in low to moderate yields of the N-alkylated acids. mdpi.com
The synthesis of N-substituted this compound derivatives can also be achieved by first performing the N-alkylation on an ester derivative, followed by hydrolysis of the ester to the carboxylic acid. tandfonline.com
Table 3: N-Alkylation of Ethyl Indole-2-carboxylate
| Alkylating Agent | Base/Solvent | Product | Yield | Reference |
|---|---|---|---|---|
| Allyl bromide | aq. KOH/Acetone | Ethyl 1-allyl-1H-indole-2-carboxylate | Excellent | mdpi.com |
| Benzyl bromide | aq. KOH/Acetone | Ethyl 1-benzyl-1H-indole-2-carboxylate | Excellent | mdpi.com |
| Allyl bromide | NaOEt/Ethanol | 1-Allyl-1H-indole-2-carboxylic acid | Low-Moderate | mdpi.com |
| Benzyl bromide | NaOEt/Ethanol | 1-Benzyl-1H-indole-2-carboxylic acid | Low-Moderate | mdpi.com |
| Amyl bromide | NaOEt/Ethanol | 1-Amyl-1H-indole-2-carboxylic acid | High | mdpi.com |
Introduction of Substituents at Indole Ring Positions (e.g., Halogenation, Alkylation)
The introduction of substituents onto the indole ring itself provides another avenue for structural modification. Halogenation and alkylation are two important reactions in this context.
Halogenation of the indole nucleus can be achieved at various positions. For example, 3-haloindoles can be prepared, but they are often unstable and must be used immediately. bhu.ac.in The synthesis of 5-bromo-1-methyl-1H-indole-2-carboxylic acid typically involves the bromination of 1-methyl-1H-indole-2-carboxylic acid.
Alkylation at the C3 position of the indole ring can be achieved through various methods. A cobalt-catalyzed reductive C-H alkylation of indoles using carboxylic acids and molecular hydrogen has been reported. rsc.org This method allows for the direct functionalization of indoles with readily available carboxylic acids. rsc.org For instance, 2-methyl-1H-indole can be alkylated at the C3 position with a range of carboxylic acids using a Co(acac)₃/Triphos catalytic system. rsc.org
The alkylation of methyl 3-hydroxyindole-2-carboxylate has also been studied, revealing that O, C, or N-alkylation can occur depending on the reaction conditions. d-nb.info Polar aprotic solvents and large cations tend to favor O-alkylation. d-nb.info
Formation of Hydrazone Derivatives from this compound
Hydrazone derivatives of this compound are synthesized by reacting an indole-2-carbohydrazide with an aldehyde or ketone. The initial step is the formation of the hydrazide from the corresponding ester.
Typically, ethyl 1H-indole-2-carboxylate is subjected to hydrazinolysis with hydrazine hydrate in ethanol to yield 1H-indole-2-carbohydrazide. researchgate.netnih.gov This hydrazide is then condensed with various aromatic aldehydes in an acidic medium, such as acetic acid in ethanol, to produce the corresponding hydrazone derivatives in good yields. researchgate.netnih.govresearchgate.net
For example, a series of novel indole-based hydrazone derivatives were synthesized by reacting 1H-indole-2-carbohydrazide with appropriate benzaldehyde derivatives. researchgate.net Similarly, arylhydrazone 5-methoxyindole-2-carboxylates were prepared by condensing the hydrazide of 5-methoxyindole (B15748) carboxylic acid with substituted benzaldehydes. mdpi.com
Table 4: Synthesis of Indole-based Hydrazones
| Indole Ester | Reagents for Hydrazide Formation | Aldehyde/Ketone | Reagents for Hydrazone Formation | Product | Reference |
|---|---|---|---|---|---|
| Ethyl 1H-indole-2-carboxylate | Hydrazine hydrate, ethanol | Aromatic aldehydes | Acetic acid, ethanol | Indole-2-carbohydrazide hydrazones | nih.govresearchgate.net |
| Ethyl 1H-indole-2-carboxylate | Hydrazine hydrate | Benzaldehyde derivatives | - | Indole-based hydrazones | researchgate.net |
| Methyl 5-methoxyindole-2-carboxylate | Hydrazine hydrate, ethanol | Substituted benzaldehydes | - | Arylhydrazone 5-methoxyindole-2-carboxylates | mdpi.com |
Conversion of this compound to Acid Chlorides
The conversion of carboxylic acids to their corresponding acid chlorides is a crucial step for subsequent reactions, such as amide and ester formation. Thionyl chloride (SOCl₂) is a common reagent for this transformation. libretexts.org
The reaction involves the nucleophilic attack of the carboxylic acid's hydroxyl group on the thionyl chloride, leading to the formation of a chlorosulfite intermediate. libretexts.org This intermediate is a better leaving group, and a subsequent nucleophilic attack by the chloride ion on the carbonyl carbon results in the formation of the acid chloride. libretexts.org
In the context of this compound derivatives, N-substituted indole-2-carboxylic acids have been converted to their acyl chlorides by refluxing with SOCl₂ in benzene. tandfonline.com The resulting acid chloride can then be used without purification in subsequent reactions, such as amide coupling. eurjchem.comtandfonline.com
Oxidation Reactions of this compound
The oxidation of this compound has been investigated under various conditions, leading to different products. Electrochemical oxidation of this compound at a pyrolytic graphite (B72142) electrode in a neutral aqueous solution has been studied. researchgate.net The products of this electrode reaction were identified as 2,4-, 2,6-, and 2,7-dioxindoles, as well as COC- and CC-linked dimers. researchgate.net
In a different study, the oxidation of a derivative, compound 9p, led to the formation of a para-benzoquinone derivative, 9p-O. nih.gov This oxidized product showed strong inhibitory activity against the enzymes IDO1 and TDO. nih.gov
Furthermore, the enzyme 5,6-dihydroxythis compound oxidase (DHICA oxidase) is known to catalyze the oxidation of 5,6-dihydroxythis compound (DHICA) to indole-5,6-quinone-2-carboxylic acid, which plays a role in melanin (B1238610) biosynthesis. uniprot.org
Reduction of this compound to Indoline-2-carboxylic Acid
The reduction of the pyrrole ring in this compound to yield indoline-2-carboxylic acid is a significant transformation, providing a key building block for various pharmaceuticals. sioc-journal.cnresearchgate.net Several methods have been developed to achieve this reduction, ranging from dissolving metal reductions to catalytic hydrogenation.
One established method involves the use of dissolving metals in liquid ammonia. Specifically, this compound or its esters can be efficiently and selectively reduced to the corresponding indoline-2-carboxylic acid using lithium, sodium, or potassium dissolved in liquid ammonia. google.com The reaction is typically carried out in an inert solvent such as tetrahydrofuran (B95107), 1,2-dimethoxy ethane, or dioxane. google.com To enhance the process, a weak proton donor like aniline (B41778) may be added to the reaction mixture. google.com For example, reacting this compound dissolved in tetrahydrofuran with lithium in liquid ammonia at -30°C to -35°C, followed by quenching with ethanol, yields indoline-2-carboxylic acid after workup. google.com
Historically, other reduction methods were employed. One such process involved using metallic tin and dry hydrogen chloride gas in ethanol within a high-pressure sealed bomb. google.comgoogle.com This method first produces the indoline-2-carboxylic acid ethyl ester as a tin complex, which must be isolated and then treated with ammonia to liberate the free ester, followed by hydrolysis to obtain the desired free acid. google.comgoogle.com Another early method described by Hudson and Robertson involved the reduction of indole-2-carboxamide with phosphonium (B103445) iodide and fuming hydriodic acid, followed by hydrolysis of the resulting indoline-2-carboxamide to give indoline-2-carboxylic acid. google.comresearchgate.net
Catalytic hydrogenation represents another important route. The N-acyl or N-Boc protected derivatives of indole-2-carboxylates can be hydrogenated to afford indoline diastereomers. clockss.org For instance, N-Boc protected methyl 3-(carboxymethyl)indole-2-carboxylate can be hydrogenated using a 10% Palladium on carbon (Pd/C) catalyst in ethanol under pressure to yield the corresponding cis-indoline derivative. clockss.org However, catalytic hydrogenation of certain 3-substituted indole-2-carboxylates can sometimes lead to the reduction of the benzene ring instead of the pyrrole ring, depending on the substituent and reaction conditions. clockss.org Other reducing agents like magnesium in methanol have also been used to obtain the 3-unsubstituted indoline. clockss.org
The choice of reducing agent and conditions can be summarized in the following table.
| Method | Reducing Agent(s) | Solvent/Conditions | Substrate | Product | Reference(s) |
| Dissolving Metal | Lithium, Sodium, or Potassium | Liquid Ammonia, THF | This compound or ester | Indoline-2-carboxylic acid | google.com |
| Tin/HCl | Metallic Tin, HCl gas | Ethanol, high pressure | This compound ethyl ester | Indoline-2-carboxylic acid ethyl ester tin complex | google.comgoogle.com |
| Phosphonium Iodide | Phosphonium Iodide, HI | Fuming Hydriodic Acid | Indole-2-carboxamide | Indoline-2-carboxamide | google.comresearchgate.net |
| Catalytic Hydrogenation | H₂, 10% Pd/C | Ethanol, 60 psi | N-Boc-3-substituted-indole-2-carboxylates | N-Boc-cis-indolines | clockss.org |
| Magnesium Reduction | Magnesium | Methanol | Indole-2-carboxylate | Indoline-2-carboxylate | clockss.org |
Coupling Reactions (e.g., Suzuki Coupling) for this compound Derivatives
Coupling reactions are powerful tools for the functionalization of the indole nucleus, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura cross-coupling reaction, in particular, has been applied to this compound derivatives to create substituted analogs.
Research has demonstrated a method for the selective bromination of 2-carboxyindoles followed by Suzuki cross-coupling with various aryl and heteroaryl boronic acids. researchgate.net This solid-phase synthesis approach allows for the convenient modification and substitution at the 3-position of the indole ring, yielding 3-substituted indoles in good yields (42-98%) after purification. researchgate.net The synthesis of N-aryl substituted pyrrole- and this compound esters has also been described using coupling reactions with arylboronic acids. researchgate.net
Palladium catalysis is central to these transformations. A practical method for the Suzuki coupling involves the selective arylation of unprotected or N-protected indoles at the C2-position through direct C–H bond activation using an electrophilic Pd(TFA)₂ catalyst. ias.ac.in This protocol is operationally simple, utilizing a dioxane/water mixture and air as the oxidant at room temperature. ias.ac.in While this C-H activation approach is powerful for the indole core, derivatization of this compound often proceeds through halogenated intermediates. For example, chloroindoles, oxindoles, and azaindoles have been shown to be excellent substrates for Suzuki-Miyaura coupling with aryl and heteroaryl boronic acids using a palladium precatalyst system (P1) and K₃PO₄ as a base, affording high yields of the coupled products. nih.gov An aqueous method using a Pd/SSPhos catalyst has also been shown to be effective for the coupling of chloroindoles. rsc.org
Beyond Suzuki coupling, other catalytic systems are employed for synthesizing this compound derivatives. A ligand-free, copper-catalyzed cascade process involving condensation, coupling, and deformylation has been developed to produce this compound esters from 2-halo aryl aldehydes or ketones and ethyl isocyanoacetate. nih.govrsc.org Similarly, a microwave-assisted version of this reaction in an ionic liquid provides excellent yields under mild conditions. scielo.br Ligand-free copper-catalyzed Ullmann coupling reactions have also been used to access a variety of this compound derivatives, including esters and amides. researchgate.net
| Coupling Reaction | Catalyst/Reagents | Substrates | Product Type | Reference(s) |
| Suzuki Coupling | Pd catalyst, Base | 3-Bromo-2-carboxyindoles, Aryl/heteroaryl boronic acids | 3-Aryl/heteroaryl-2-carboxyindoles | researchgate.net |
| Suzuki Coupling (C-H Activation) | Pd(TFA)₂ | Indoles, Aryl boronic acids | 2-Arylated indoles | ias.ac.in |
| Suzuki-Miyaura Coupling | Pd precatalyst (P1), K₃PO₄ | Chloroindoles, Aryl/heteroaryl boronic acids | Aryl/heteroaryl indoles | nih.gov |
| Copper-Catalyzed Cascade | CuI (ligand-free) | 2-Halo aryl aldehydes, Ethyl isocyanoacetate | This compound esters | nih.govrsc.org |
| Ullmann Coupling | CuI / L-proline | 2-Bromotrifluoroacetanilide, 1-Alkyne | Substituted indoles | researchgate.net |
Reductive Amination in this compound Functionalization
First, the this compound is reduced to the corresponding alcohol, indole-2-methanol. This reduction is commonly achieved using a powerful reducing agent like lithium aluminium hydride (LiAlH₄) in a solvent such as tetrahydrofuran (THF). nih.govrsc.org
Next, the resulting indole-2-methanol is oxidized to indole-2-carbaldehyde. nih.govrsc.org This oxidation can be carried out using various reagents, with activated manganese dioxide (MnO₂) and pyridinium (B92312) dichromate (PDC) being effective choices. nih.govrsc.org
Finally, the synthesized indole-2-carbaldehyde undergoes reductive amination. This step involves the condensation of the aldehyde with a primary or secondary amine to form an intermediate imine or enamine, which is then reduced in situ to the target amine. A common reducing agent for this step is sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH). nih.govresearchgate.net For example, indole-2-carbaldehydes have been converted to the desired indolylmethylamines by reductive amination with various amines using Na(OAc)₃BH in the presence of acetic acid. nih.gov This approach has been used to synthesize a variety of 2-(aminomethyl)indoles, which are valuable for medicinal chemistry research. nih.gov
This sequence allows for the conversion of the C2-carboxylic acid group into a C2-aminomethyl group, providing access to a different class of indole derivatives. The process can be summarized as: this compound → Indole-2-methanol → Indole-2-carbaldehyde → 2-(Aminoalkyl)indole
| Step | Reaction Type | Reagents | Intermediate/Product | Reference(s) |
| 1 | Carboxylic Acid Reduction | Lithium aluminium hydride (LiAlH₄) | Indole-2-methanol | nih.govrsc.org |
| 2 | Alcohol Oxidation | Manganese dioxide (MnO₂) or Pyridinium dichromate (PDC) | Indole-2-carbaldehyde | nih.govrsc.org |
| 3 | Reductive Amination | Amine (R¹R²NH), Na(OAc)₃BH or NaBH₃CN | 2-((R¹,R²-amino)methyl)indole | nih.govresearchgate.net |
Synthesis of Bis(indolyl)methanes from this compound
Bis(indolyl)methanes (BIMs) are a class of compounds characterized by two indole moieties attached to a single methane (B114726) carbon. They are typically synthesized through the electrophilic substitution reaction of indole (or substituted indoles) with aldehydes or ketones. tandfonline.comlongdom.org This reaction is generally catalyzed by protic or Lewis acids. tandfonline.combenthamscience.com The mechanism involves the acid-catalyzed formation of an azafulvenium salt intermediate from the reaction of an indole molecule with the carbonyl compound. This electrophilic intermediate then rapidly reacts with a second indole molecule to form the final bis(indolyl)methane product. longdom.org
The vast majority of literature methods for BIM synthesis utilize indoles that are unsubstituted or substituted with electron-donating groups at the C3 position, which is the most nucleophilic site of the indole ring. tandfonline.comrsc.org The presence of a carboxylic acid group at the C2-position, as in this compound, significantly alters the electronic properties of the indole ring. The -COOH group is strongly electron-withdrawing, which deactivates the indole ring towards electrophilic substitution reactions. This deactivation would make the direct condensation of this compound with aldehydes or ketones to form a C3-linked bis(indolyl)methane highly challenging under standard conditions.
While there is extensive literature on the synthesis of BIMs from indole and its C3-unsubstituted derivatives, tandfonline.comlongdom.orgbenthamscience.comtandfonline.comrsc.orgmdpi.comacs.org direct synthesis starting from this compound is not a commonly reported or facile transformation. The reaction's success hinges on the nucleophilicity of the C3 position, which is compromised by the C2-carboxyl group. Therefore, the synthesis of bis(indolyl)methanes typically proceeds from indole itself, rather than from this compound. For example, a catalyst-free and solvent-free method involves simply mixing an aryl aldehyde with two equivalents of indole and allowing them to react at ambient temperature. tandfonline.comresearchgate.net Numerous acid catalysts, including gluconic acid, rsc.org taurine, acs.org and aluminum triflate, tandfonline.com have also been shown to efficiently promote the condensation of indoles with carbonyl compounds.
Advanced Spectroscopic and Computational Characterization in Indole 2 Carboxylic Acid Research
Spectroscopic Techniques for Structural Elucidation and Characterization
Spectroscopy provides a powerful, non-destructive means to probe the molecular structure of indole-2-carboxylic acid. Each technique offers unique insights into different aspects of its atomic and molecular framework.
Infrared (IR) spectroscopy is a key technique for identifying the functional groups and studying the hydrogen-bonding interactions within this compound. The solid-state IR spectrum is significantly influenced by intermolecular forces, particularly the hydrogen bonds involving the carboxylic acid and indole (B1671886) N-H groups. researchgate.net
Analysis of the IR spectrum confirms the presence of intermolecular N–H⋯O hydrogen bonds. mdpi.com For instance, a sharp band observed around 3350 cm⁻¹ is assigned to the N-H stretching vibration, indicating its involvement in a hydrogen bond. researchgate.net The vibrational frequencies obtained from experimental spectra show a strong correlation with those predicted by theoretical calculations, which aids in the precise assignment of vibrational modes. ajol.inforesearchgate.net Studies on derivatives like 5-methoxy-1H-indole-2-carboxylic acid have also used IR spectroscopy to differentiate between polymorphs by identifying shifts in vibrational bands, underscoring the technique's sensitivity to subtle structural changes. mdpi.comnih.gov
| Vibrational Mode | Frequency (cm⁻¹) | Assignment |
|---|---|---|
| ν(N-H) | ~3350 | N-H stretching, indicative of intermolecular N–H⋯O hydrogen bonding. researchgate.net |
| ν(O-H) | Broad band, typically 2500-3300 | O-H stretching of the carboxylic acid, broadened due to hydrogen bonding. |
| ν(C=O) | ~1700 | C=O stretching of the carboxylic acid. |
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise connectivity and spatial arrangement of atoms in this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.
In ¹H NMR spectra recorded in DMSO-d₆, the acidic proton of the carboxylic group appears as a broad singlet at approximately 13.0 ppm, while the indole N-H proton is observed around 11.8 ppm. chemicalbook.com The aromatic protons on the indole ring typically resonate between 7.0 and 7.7 ppm. chemicalbook.com
¹³C NMR spectroscopy complements the proton data, with the carboxylic carbon appearing at a characteristic downfield shift. While specific data for the parent compound is compiled from various sources, detailed NMR characterization, including 2D techniques like COSY, HSQC, and HMBC, has been extensively reported for various derivatives, confirming structural assignments and elucidating complex spin systems. mdpi.comdoi.orgrsc.org These advanced techniques are crucial for unambiguously assigning protons and carbons, especially in substituted this compound derivatives. doi.org
| Assignment | Shift (ppm) | Description |
|---|---|---|
| -COOH | ~13.0 | Carboxylic acid proton. chemicalbook.com |
| N-H | ~11.8 | Indole N-H proton. chemicalbook.com |
| H-4, H-7 | 7.67, 7.48 | Aromatic protons. chemicalbook.com |
| H-3, H-5, H-6 | 7.26, 7.14, 7.08 | Aromatic protons. chemicalbook.com |
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound and to study its fragmentation patterns. The compound has a molecular weight of approximately 161.16 g/mol . nih.govnist.gov In electron ionization (EI) mass spectra, the molecular ion peak (M⁺) is observed at m/z 161. nist.gov
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for confirming the elemental formula (C₉H₇NO₂). mdpi.comrsc.org Tandem mass spectrometry (MS-MS) experiments on the protonated molecule ([M+H]⁺, m/z 162) reveal characteristic fragmentation patterns, such as the loss of water and carbon monoxide, which are diagnostic for carboxylic acids and indole rings. nih.gov Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are also utilized for the analysis of this compound and its derivatives. nih.gov
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. In aqueous solutions, the UV spectrum of this compound displays distinct absorption bands. srce.hr These bands are attributed to π→π* electronic transitions within the aromatic indole system. ajol.info
The spectrum typically shows maxima around 292 nm, which is an overlap of the ¹Lₐ and ¹Lₑ transitions, and other bands at 218 nm (¹Bₑ) and 202 nm (¹Bₐ). srce.hr The position of these absorption maxima can be influenced by the solvent and pH. Studies on the protonation of this compound in acidic media have been conducted by monitoring changes in its UV spectrum. srce.hrsrce.hr
| Absorption Maxima (λ_max) | Electronic Transition | Reference |
|---|---|---|
| 292 nm | ¹Lₐ and ¹Lₑ (overlapped) | srce.hrmdpi.com |
| 218 nm | ¹Bₑ | srce.hr |
| 202 nm | ¹Bₐ | srce.hr |
X-ray crystallography provides definitive, three-dimensional structural information at the atomic level, including bond lengths, bond angles, and intermolecular interactions. The crystal structure of this compound has been determined by single-crystal X-ray diffraction. researchgate.netresearchgate.net
One reported crystalline form is orthorhombic, belonging to the space group Pna2₁. researchgate.netresearchgate.net In this structure, two chains of this compound molecules form a planar ribbon. These ribbons are held together by a network of intermolecular hydrogen bonds, specifically O–H⋯O bonds between carboxylic acid groups and N–H⋯O bonds between the indole N-H and a carboxylic oxygen atom. researchgate.netresearchgate.net The oxygen atom of the carboxylic group acts as an acceptor for two hydrogen bonds. researchgate.net The existence of different crystalline forms, or polymorphs, has been investigated for derivatives such as 5-methoxy-1H-indole-2-carboxylic acid, which was found to crystallize in a monoclinic system (space group P2₁/c), forming cyclic dimers through O-H⋯O hydrogen bonds. mdpi.comnih.govdntb.gov.ua
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Orthorhombic | researchgate.netresearchgate.net |
| Space Group | Pna2₁ | researchgate.netresearchgate.net |
| a (Å) | 30.144(6) | researchgate.netresearchgate.net |
| b (Å) | 6.466(1) | researchgate.netresearchgate.net |
| c (Å) | 3.819(1) | researchgate.netresearchgate.net |
| V (ų) | 744.4(3) | researchgate.netresearchgate.net |
| Z | 2 | researchgate.netresearchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound
Computational Chemistry and Molecular Modeling Studies
Computational chemistry, particularly using Density Functional Theory (DFT), has become a powerful tool for complementing experimental data and providing deeper insights into the properties of this compound. researchgate.net Theoretical studies are used to calculate the optimized molecular geometry, vibrational frequencies (IR spectra), and electronic properties. ajol.inforesearchgate.net
Calculated bond lengths and angles for the most stable conformer of the this compound monomer show good agreement with experimental results from X-ray diffraction. researchgate.netresearchgate.net Furthermore, simulated IR spectra closely match experimental spectra, aiding in the assignment of complex vibrational modes. researchgate.netajol.info
Computational models are also employed to study electronic characteristics. The analysis of Frontier Molecular Orbitals (FMOs) reveals details about intramolecular charge transfer, which is relevant to the molecule's reactivity. ajol.inforesearchgate.net These studies have been performed in the gas phase as well as in different solvents to understand environmental effects on the molecular structure and properties. ajol.inforesearchgate.net Such comprehensive computational analyses are crucial for understanding polymorphism and predicting the behavior of the molecule in various chemical environments. nih.govdntb.gov.ua
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful computational tool in the study of this compound (I2CA), providing profound insights into its electronic structure, reactivity, and molecular properties. researchgate.netajchem-a.com DFT calculations allow for the optimization of the molecule's geometry and the prediction of various spectroscopic and electronic characteristics, which complement and help interpret experimental findings. researchgate.netresearchgate.net Commonly employed methods include the B3LYP functional combined with basis sets like 6-311++G(d,p) or 6-31G(d,p) to achieve a balance between computational cost and accuracy. researchgate.netaip.org
Geometry Optimization and Energetics of this compound
Theoretical geometry optimization of this compound is a fundamental step in computational analysis. Using DFT methods, researchers can predict the most stable three-dimensional structure of the molecule in the gas phase or in different solvent environments. researchgate.net These calculations determine key geometric parameters such as bond lengths, bond angles, and dihedral angles.
Studies have shown excellent agreement between the computed structural parameters of I2CA and experimental data obtained from X-ray diffraction (XRD). researchgate.netresearchgate.net For instance, DFT calculations have accurately predicted the planarity of the indole ring and the orientation of the carboxylic acid group. researchgate.netaip.org In the solid state, crystallographic analysis reveals that I2CA molecules form planar ribbons held together by intermolecular O–H···O and N–H···O hydrogen bonds. researchgate.net Computational studies have explored various possible conformers and hydrogen-bonding arrangements, such as the formation of cyclic dimers, which are crucial for understanding its self-assembly on surfaces. aip.orgnih.gov DFT calculations at the B3LYP/6-31G(d,p) level have been used to optimize the geometries and determine the energetics of different dimer and trimer configurations. aip.org
A comprehensive analysis using the B3LYP/6-311++G(d,p) basis set calculated the Self-Consistent Field (SCF) energy for I2CA in the gas phase to be -552.554 Hartrees. researchgate.net The optimized geometric parameters show strong correlations with experimental XRD values. researchgate.net
Table 1: Selected Optimized and Experimental Geometrical Parameters of this compound
| Parameter | Bond/Angle | Calculated (DFT/B3LYP) researchgate.net | Experimental (XRD) researchgate.netresearchgate.net |
|---|---|---|---|
| Bond Length (Å) | C-C (ring) | 1.376 - 1.460 | - |
| C=O | - | 1.258 | |
| C-O | - | 1.272 | |
| N-H | - | 0.860 | |
| Bond Angle (°) | O-C-O | 121.548 | 121.51 |
| C-C-O | 125.9 | 125.8 |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is instrumental in understanding the chemical reactivity and electronic properties of molecules. acs.org The analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap (Egap), is a critical parameter for determining molecular stability, chemical reactivity, and the dynamics of intramolecular charge transfer (ICT). researchgate.netajol.info
For this compound, the HOMO is primarily located on the electron-rich indole ring system, while the LUMO is more delocalized over the carboxylic acid group and adjacent atoms. researchgate.netsmolecule.com This distribution facilitates intramolecular charge transfer from the indole moiety to the carboxylic acid group upon electronic excitation. researchgate.netajol.info A small energy gap indicates high chemical reactivity and lower kinetic stability, as electrons can be easily excited to a higher energy level. nih.gov FMO analysis of I2CA has revealed its potential for bioactivity, stemming from this inherent charge transfer capability. ajol.info
Table 2: Calculated FMO Energies and Related Parameters for this compound (Gas Phase)
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.41 |
| ELUMO | -1.52 |
| Energy Gap (Egap) | 4.89 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the three-dimensional charge distribution of a molecule. lupinepublishers.com It helps in identifying the regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. lupinepublishers.comresearchgate.net The MEP map is typically color-coded, where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). lupinepublishers.com
In the MEP map of this compound, the most negative potential (red region) is concentrated around the oxygen atoms of the carboxylic group, highlighting them as the primary sites for electrophilic attack and hydrogen bond acceptance. researchgate.netmdpi.com Conversely, the most positive potential (blue region) is located on the hydrogen atom of the carboxylic acid's hydroxyl group and the hydrogen atom of the indole's N-H group. researchgate.netmdpi.com These sites are prone to nucleophilic attack and act as hydrogen bond donors. researchgate.net This detailed charge landscape is crucial for understanding the molecule's intermolecular interactions and its binding behavior with biological receptors. researchgate.net
Topological Assessments (e.g., LOL, RDG, ELF)
Topological analysis of electron density provides a deeper understanding of the chemical bonding and non-covalent interactions within a molecule. researchgate.net Techniques such as the Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Reduced Density Gradient (RDG) are employed to characterize these features. researchgate.netnih.gov
Electron Localization Function (ELF) and Localized Orbital Locator (LOL): These methods reveal the regions of electron localization in a molecule. nih.gov For this compound, ELF and LOL analyses help to distinguish core, bonding, and lone pair electrons, providing a clear depiction of its covalent bond structure and the localization of electron pairs on atoms like oxygen and nitrogen. researchgate.netresearchgate.net
Reduced Density Gradient (RDG): The RDG analysis is particularly useful for identifying and visualizing weak non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsions. researchgate.netnih.gov By plotting the RDG against the sign of the second eigenvalue of the electron density Hessian, one can distinguish between these different interaction types. In I2CA, RDG analysis confirms the presence of intramolecular hydrogen bonds and other non-covalent interactions that contribute to the stability of its specific conformations. researchgate.net
These topological assessments offer a detailed picture of the electronic environment, complementing the insights gained from FMO and MEP analyses. researchgate.net
Nonlinear Optical (NLO) Properties Prediction
Nonlinear optical (NLO) materials are of significant interest for applications in optoelectronics and photonics. nih.gov Computational chemistry allows for the prediction of the NLO properties of molecules like this compound. Key NLO parameters, including the dipole moment (μ), linear polarizability (α), and first-order (β) and second-order (γ) hyperpolarizabilities, can be calculated using DFT methods. nih.gov
Organic molecules with significant charge transfer characteristics, like I2CA, are promising candidates for NLO applications. nih.gov The intramolecular charge transfer from the indole donor to the carboxylic acid acceptor can lead to a large change in dipole moment upon excitation, which is a key requirement for a high NLO response. Theoretical studies have been conducted to predict these properties for I2CA and its derivatives. researchgate.netajchem-a.com Experimental work on adducts of I2CA has shown that they can exhibit a weak second-order NLO signal. researchgate.net Computational predictions are therefore vital for screening and designing new I2CA-based materials with enhanced NLO capabilities. nih.gov
Table 3: Predicted NLO Properties of this compound
| Parameter | Calculated Value |
|---|---|
| Dipole Moment (μ) | 2.13 Debye |
| Linear Polarizability (α) | 1.50 x 10-23 esu |
| First Hyperpolarizability (β) | 1.18 x 10-30 esu |
Charge Analysis of this compound
Charge analysis methods, such as Natural Bond Orbital (NBO) analysis, provide quantitative information about the distribution of electronic charge on different atoms within a molecule. researchgate.net This analysis helps to understand the electronic structure, intramolecular interactions, and charge delocalization. smolecule.com
NBO analysis on this compound quantifies the charge transfer interactions between filled (donor) and empty (acceptor) orbitals. researchgate.netajol.info Significant interactions include the delocalization of the lone pair electrons from the indole nitrogen atom to the π* antibonding orbitals of the ring, which contributes to the aromaticity and stability of the system. smolecule.com Furthermore, it details the hyperconjugative interactions and charge transfer that stabilize the molecule, such as the flow of electron density from the indole ring to the carboxylic acid group. researchgate.net The results from NBO analysis corroborate the findings from FMO and MEP studies, providing a consistent and detailed picture of the electronic landscape of this compound. ajol.info
Molecular Docking Studies of this compound-Ligand Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies have been instrumental in identifying potential biological targets and elucidating the binding modes of its derivatives.
Researchers have employed docking to investigate how these compounds interact with the active sites of various proteins. For instance, in the development of inhibitors for HIV-1 integrase, molecular docking was used to screen and identify this compound as a potent scaffold. mdpi.comnih.gov These studies revealed that the indole core and the C2 carboxyl group can chelate with two Mg²⁺ ions within the enzyme's active site, a critical interaction for inhibition. mdpi.comnih.gov The binding energies for a series of derivatives were found to be as low as -12.9 kcal/mol, indicating strong and effective binding. mdpi.com
Similarly, in the search for dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), molecular docking predicted the binding modes for a class of 6-acetamido-indole-2-carboxylic acid derivatives. sci-hub.senih.govsci-hub.se These simulations provided insights that guided further structural optimization. sci-hub.senih.gov Docking studies on derivatives targeting the epidermal growth factor receptor (EGFR) tyrosine kinase domain also successfully identified compounds with strong binding energies, correlating with their antiproliferative activity against cancer cell lines. nih.gov In another study, the binding mode of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of Fructose-1,6-bisphosphatase (FBPase) was predicted using the CDOCKER algorithm. researchgate.net
The following table summarizes findings from various molecular docking studies on this compound derivatives.
| Target Protein | Derivative Class | Key Findings & Interactions | Binding Energy (kcal/mol) | Reference |
| HIV-1 Integrase | This compound derivatives | Indole core and C2 carboxyl group chelate with two Mg²⁺ ions in the active site. | < -12.9 | mdpi.com |
| IDO1/TDO | 6-acetamido-indole-2-carboxylic acid derivatives | Predicted binding modes within the IDO1 and TDO binding pockets, guiding optimization. | Not specified | sci-hub.senih.gov |
| EGFR Tyrosine Kinase | 5-bromothis compound derivatives | Identified compounds with the strongest binding energies, correlating with anticancer activity. | Not specified | nih.gov |
| Fructose-1,6-bisphosphatase (FBPase) | N-arylsulfonyl-indole-2-carboxamide derivatives | Revealed key residues in the binding site and interactions influencing activity. | Not specified | mdpi.com |
| Antioxidant Proteins (e.g., 2C9V) | This compound | Evaluated interactions to understand antioxidant mechanisms. | Not specified | ajol.inforesearchgate.net |
Molecular Dynamics (MD) Simulations for Stability and Binding
Molecular dynamics (MD) simulations are employed to analyze the physical movements of atoms and molecules, providing a view of the dynamic evolution of a system over time. In drug discovery, MD simulations are crucial for assessing the stability of a protein-ligand complex predicted by molecular docking. ajol.info
MD simulations have been widely applied to study this compound derivatives. For example, a 100 ns MD simulation was performed on the complex of this compound with an antioxidant protein (2C9V) to evaluate its durability. ajol.infoajol.info The stability of the complex was further assessed by calculating the binding free energy using the Molecular Mechanics-Generalized Born Surface Area (MM-PBSA) method. researchgate.net
In a study on IDO1 and TDO inhibitors, 30 ns MD simulations using the Amber 16 package were conducted to validate the docking poses of potent inhibitors. sci-hub.se The stability of the protein-ligand complexes was analyzed by calculating the Root Mean Square Deviation (RMSD). sci-hub.se Similarly, for novel FBPase inhibitors, 50 ns MD simulations were carried to evaluate the binding stability of N-arylsulfonyl-indole-2-carboxamide derivatives. mdpi.com The analysis included calculating RMSD, Root Mean Square Fluctuation (RMSF), and the radius of gyration (Rg) to understand the stability and flexibility of the complexes. mdpi.com The results showed that the protein backbone in these systems fluctuated initially but stabilized after 30 ns. mdpi.com
Another study on antitubercular indole-2-carboxamides targeting the MmpL3 protein used MD simulations to analyze the binding intricacies. nih.gov The simulations showed that while the protein's RMSD rose, the ligand's RMSD remained stable, indicating a consistent binding pose within the target. nih.gov These simulations are critical for confirming that the interactions observed in static docking models are maintained in a more physiologically realistic, dynamic environment. ajol.info
| Target Protein | Derivative/Compound | Simulation Time | Key Stability Metrics (RMSD, RMSF) & Findings | Reference |
| Antioxidant Protein (2C9V) | This compound | 100 ns | Durability of the docked complex was evaluated; MMPBSA used for binding free energy. | ajol.infoajol.info |
| IDO1/TDO | 6-acetamido-indole-2-carboxylic acid derivatives | 30 ns | RMSD was calculated to confirm the stability of the predicted binding modes. | sci-hub.se |
| Fructose-1,6-bisphosphatase (FBPase) | N-arylsulfonyl-indole-2-carboxamide derivatives | 50 ns | RMSD of the protein backbone stabilized after 30 ns; RMSF of key residues showed low flexibility. | mdpi.com |
| MmpL3 | Indole-2-carboxamides | >50 ns | Ligand RMSD was stable throughout the simulation, suggesting a stable binding interaction. | nih.gov |
| GPR17 | 3-(2-Carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid | Not specified | MD simulations were used to rationalize the observed structure-activity relationships. | agya.infoacs.org |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-Activity Relationship (SAR) studies investigate the relationship between the chemical structure of a molecule and its biological activity. Quantitative Structure-Activity Relationship (QSAR) models take this a step further by creating a mathematical relationship. These studies are fundamental to medicinal chemistry for optimizing lead compounds.
For this compound derivatives, extensive SAR studies have been conducted. Research on IDO1/TDO inhibitors revealed that the 2-carboxyl group plays a critical role in binding; its replacement with groups like methyl or cyano resulted in a loss of inhibition. sci-hub.se The NH group of the indole ring was also found to be important for activity. sci-hub.se Modifications at the 6-position of the indole skeleton led to the discovery of potent 6-acetamido derivatives. sci-hub.senih.gov
In the development of HIV-1 integrase inhibitors, SAR studies showed that introducing a long branch on the C3 position of the indole core improved interaction with a hydrophobic cavity, significantly increasing inhibitory activity. mdpi.comnih.gov Similarly, the introduction of a halogenated benzene (B151609) ring at the C6 position was found to enhance π-π stacking interactions with the viral DNA, boosting potency. rsc.orgrsc.org
For agonists of the GPR17 receptor, SAR exploration of 3-(2-carboxyethyl)this compound derivatives showed that substitutions at the 1-, 5-, or 7-positions were detrimental to activity. agya.infoacs.org However, the 6-position could accommodate large lipophilic residues, and small substituents were tolerated at the 4-position, leading to compounds with EC₅₀ values in the nanomolar range. agya.infoacs.org
3D-QSAR studies, using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been performed on N-arylsulfonyl-indole-2-carboxamide derivatives targeting FBPase. mdpi.com These models provided contour maps that helped to visualize the favorable and unfavorable regions for steric and electrostatic interactions, offering valuable information for the rational design of more potent inhibitors. mdpi.com
| Derivative Series | Target/Activity | Key SAR/QSAR Findings | Potency Range (IC₅₀/EC₅₀) | Reference |
| 6-acetamido-indole-2-carboxylic acids | IDO1/TDO Inhibition | 2-carboxyl and indole NH groups are critical. Substitution at the 6-position is beneficial. | 1.17 µM - 1.55 µM | sci-hub.senih.gov |
| C3/C6-substituted indole-2-carboxylic acids | HIV-1 Integrase Inhibition | Long branch at C3 or halogenated benzene at C6 increases activity. | 0.13 µM - 6.85 µM | mdpi.comnih.govrsc.org |
| 3-(2-Carboxyethyl)indole-2-carboxylic acids | GPR17 Agonism | Substitutions at C1, C5, C7 are detrimental. Large lipophilic groups at C6 are tolerated. | 27.9 nM - 270 nM | agya.infoacs.org |
| N-arylsulfonyl-indole-2-carboxamides | FBPase Inhibition | 3D-QSAR models (CoMFA/CoMSIA) identified key structural requirements for potency. | 0.029 µM to >50 µM | mdpi.com |
| This compound benzylidene-hydrazides | Apoptosis Induction | Substitution at the 3-position of the indole ring is important for activity. | EC₅₀ of 0.1 µM | researchgate.net |
Biological and Pharmacological Research Applications of Indole 2 Carboxylic Acid
Investigated Biological Activities of Indole-2-carboxylic Acid Derivatives
The this compound framework has proven to be a fruitful starting point for the discovery of compounds with diverse pharmacological properties. By modifying various positions on the indole (B1671886) ring and the carboxylic acid function, scientists have been able to modulate the biological activity of these derivatives, leading to the identification of potent agents in several key areas of biomedical research.
Anticancer and Antiproliferative Potentials
Derivatives of this compound have demonstrated significant potential as anticancer and antiproliferative agents. nih.govtandfonline.comresearchgate.net These compounds have been shown to inhibit the growth of various cancer cell lines through diverse mechanisms of action.
One area of focus has been the development of indole-2-carboxamide derivatives. A novel series of these compounds was synthesized and evaluated for their antiproliferative effects against several cancer cell lines, including lung (A549), breast (MCF-7), pancreatic (Panc-1), and colon (HT-29) cancer cells. nih.gov Certain derivatives exhibited significant antiproliferative action, with one of the most potent compounds showing a GI50 value of 1.35 µM across the four cell lines, which is comparable to the reference drug doxorubicin. nih.gov Further studies on 5-chloro-indole-2-carboxylic acid derivatives have also shown potent antiproliferative activity, with some compounds exhibiting GI50 values as low as 29 nM against pancreatic cancer cells.
Research has also explored the targeting of specific proteins involved in cancer progression. For instance, a series of 1H-indole-2-carboxylic acid derivatives were designed to target the 14-3-3η protein for the treatment of liver cancer. nih.gov One compound, C11, displayed a strong affinity for 14-3-3η and demonstrated potent inhibitory activity against several human liver cancer cell lines, including chemotherapy-resistant cells. nih.gov This compound was also found to induce G1-S phase cell cycle arrest in liver cancer cells. nih.gov
Other mechanisms of action include the inhibition of key enzymes like epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2). nih.gov Some indole-2-carboxamide derivatives have been identified as dual inhibitors of EGFR and CDK2, inducing apoptosis in cancer cells. nih.gov Additionally, novel 5-bromothis compound derivatives have shown promise as EGFR inhibitors, effectively inhibiting cell proliferation by targeting EGFR tyrosine kinase activity. nih.gov
The antiproliferative activity of these compounds is often evaluated using the MTT assay to determine their cytotoxicity against various cancer cell lines. mdpi.com The results are typically presented as IC50 or GI50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.
Table 1: Anticancer Activity of Selected this compound Derivatives
| Compound | Cancer Cell Line(s) | Activity (IC50/GI50) | Target/Mechanism | Reference |
|---|---|---|---|---|
| Indole-2-carboxamide derivative | A549, MCF-7, Panc-1, HT-29 | GI50 = 1.35 µM | EGFR/CDK2 dual inhibitor | nih.gov |
| 5-fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl ester 2a | 59 cancer cell lines | Average GI50 = 0.45/0.65 µM | Antimitotic | tandfonline.com |
| C11 | Bel-7402, SMMC-7721, SNU-387, Hep G2, Hep 3B | Potent inhibitory activity | 14-3-3η protein inhibitor | nih.gov |
| 5-chloro-1-methyl-1H-indole-2-carboxylic acid derivative 5c | Panc-1, MCF-7, A-549 | GI50 = 29 nM | Antiproliferative | |
| Indole-based derivative Va | Multiple | GI50 = 26 nM | EGFR inhibitor | mdpi.com |
| N-(4-fluorobenzyl)indoleamide 8c | KNS42, DAOY | IC50 = 3.41 µM (KNS42 viability), 4.10 µM (DAOY viability) | Antiproliferative | nih.gov |
| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide 5f | A-549, MCF-7, Panc-1, HT-29 | GI50 = 29 nM | EGFRWT/EGFRT790M inhibitor | tandfonline.com |
| Thiazolyl-indole-2-carboxamide 6i | MCF-7 | IC50 = 6.10 ± 0.4 μM | Multitarget kinase inhibitor | acs.org |
| Substituted-N-benzyl-1H-indole-2-carbohydrazide 4e | MCF-7, A549, HCT | Average IC50 = 2 µM | Cytotoxic | mdpi.com |
| This compound dinuclear copper(II) complex (ICA-Cu) | MDA-MB-231, MCF-7 | >90% inhibition at 20 µM | Cytotoxic | nih.gov |
Antimicrobial and Antibacterial Efficacy
The search for new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. This compound derivatives have emerged as a promising class of compounds with significant antimicrobial and antibacterial properties. researchgate.net
Studies have shown that ester and amide derivatives of this compound exhibit effective antimicrobial activity. fabad.org.tr For example, new ester and amide derivatives were synthesized and evaluated for their in vitro antimicrobial properties. One compound, in particular, was found to be the most active derivative against Enterococcus faecalis and also demonstrated significant activity against Candida albicans with a Minimum Inhibitory Concentration (MIC) value of 8 µg/mL. fabad.org.tr
Further research has focused on the synthesis of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives. nih.gov All seventeen of the tested compounds in this series exhibited antibacterial activity against eight Gram-positive and Gram-negative bacteria, with their activity exceeding that of ampicillin (B1664943) and streptomycin (B1217042) by 10 to 50-fold in some cases. The most active compound in this series demonstrated MIC values ranging from 0.004 to 0.03 mg/mL. nih.gov Docking studies suggest that the inhibition of E. coli MurB is likely responsible for their antibacterial activity. nih.gov
The mechanism of action for the antimicrobial effects of these indole derivatives can vary. Some compounds are believed to function by inhibiting crucial bacterial enzymes, such as fatty acid synthase FabH, which is essential for bacterial survival. This makes them potential candidates for the development of new antibiotics against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of Selected this compound Derivatives
| Compound | Target Organism(s) | Activity (MIC/MBC) | Reference |
|---|---|---|---|
| This compound ester/amide derivative 2 | Enterococcus faecalis, Candida albicans | MIC = 8 µg/mL (C. albicans) | fabad.org.tr |
| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivative 8 | Gram-positive and Gram-negative bacteria | MIC = 0.004–0.03 mg/mL, MBC = 0.008–0.06 mg/mL | nih.gov |
Antioxidant Properties of this compound Analogues
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in a variety of diseases. This compound derivatives have been investigated for their antioxidant properties, with many showing promising radical scavenging and metal-chelating activities. eurjchem.come-journals.inresearchgate.net
The antioxidant efficacy of these compounds is often influenced by the substitutions on the indole ring. fabad.org.tr For instance, N-substituted indole-2-carboxamide derivatives have been shown to be stronger inhibitors of lipid peroxidation than their indole-3-carboxamide counterparts. tandfonline.com The introduction of different lipophilic groups and their position on the aromatic ring can significantly impact the antioxidant activity. tandfonline.com
Several in vitro assays are used to evaluate the antioxidant potential of these compounds, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the ferric reducing antioxidant power (FRAP) assay, and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) assay. nih.gove-journals.in
In one study, new ester and amide derivatives of this compound were synthesized and evaluated. fabad.org.tr Compounds 5 and 6 in this study demonstrated scavenging effects against DPPH radicals and exhibited excellent reducing power. fabad.org.tr All tested compounds also showed more powerful Fe2+ chelating activity than the standard, Ethylenediaminetetraacetic acid (EDTA). fabad.org.tr Another study on N-H and N-substituted indole-2- and 3-carboxamide derivatives found that while all compounds showed a strong inhibitory effect on superoxide (B77818) anions, only a few showed similar potency for the inhibition of lipid peroxidation. tandfonline.com
Furthermore, dinuclear copper(II) complexes of this compound have been shown to possess significant antioxidant activities. nih.gov The ICA-Cu complex exhibited high inhibitory effects on the ABTS radical, followed by hydroxyl and DPPH radicals. nih.gov
Table 3: Antioxidant Activity of Selected this compound Derivatives
| Compound/Derivative | Antioxidant Assay | Activity | Reference |
|---|---|---|---|
| N-benzyl and N-(4-methoxybenzyl)-1H-indole-2-carboxamide (5 and 6) | DPPH radical scavenging, Reducing power | Scavenging effect of 2-7%, Excellent reducing power | fabad.org.tr |
| N-substituted indole-2-carboxamide derivatives (4, 5, and 6) | Lipid peroxidation inhibition | 81-94% inhibition | tandfonline.com |
| This compound dinuclear copper(II) complex (ICA-Cu) | ABTS, Hydroxyl radical, DPPH | 94% inhibition (ABTS), 71% inhibition (OH), 56% inhibition (DPPH) at 60 µM | nih.gov |
| This compound-aryl amine conjugate 2c | DPPH, ABTS, FRAP, CUPRAC, Phosphomolybdate | Potent antioxidant activity | e-journals.in |
| Arylidene-1H-indole-2-carbohydrazones | DPPH, FRAP, ORAC | Varied antioxidant activity | unife.it |
Anti-inflammatory Effects
The anti-inflammatory potential of this compound derivatives is an active area of research. These compounds have been investigated for their ability to modulate inflammatory pathways, often through the inhibition of key enzymes involved in the inflammatory response.
One of the primary targets for anti-inflammatory drug design is the cyclooxygenase (COX) enzyme. Research has been conducted on N-substituted this compound esters to explore their potential as selective COX-2 inhibitors. thegoodscentscompany.com Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.
The structural features of the this compound scaffold can be modified to enhance anti-inflammatory activity. For example, the synthesis of various derivatives allows for the exploration of structure-activity relationships to identify compounds with improved potency and selectivity.
Antiviral Activity (e.g., HIV-1 Integrase Strand Transfer Inhibition)
Derivatives of this compound have emerged as a promising scaffold for the development of novel antiviral agents, particularly as inhibitors of HIV-1 integrase. mdpi.comnih.govnih.gov HIV-1 integrase is a crucial enzyme for the replication of the virus, and its inhibition is a key strategy in antiretroviral therapy. rsc.orgresearchgate.net
Molecular docking-based virtual screenings have identified this compound as a potent scaffold for HIV-1 integrase strand transfer inhibitors (INSTIs). mdpi.comnih.gov The indole core and the C2 carboxyl group of these derivatives have been shown to chelate the two Mg2+ ions within the active site of the integrase enzyme. mdpi.comnih.gov
Structural optimization of the this compound scaffold has led to the development of derivatives with significantly enhanced inhibitory effects. For example, the introduction of a long branch on the C3 position of the indole core has been shown to improve the interaction with a hydrophobic cavity near the active site of the integrase, leading to increased inhibitory activity. mdpi.comnih.gov One such derivative, compound 20a, exhibited a marked increase in integrase inhibitory effect with an IC50 value of 0.13 μM. mdpi.comnih.gov
Further modifications, such as the introduction of a C6-halogenated benzene (B151609) ring, have also been shown to increase the inhibitory activity against HIV-1 integrase. mdpi.com Compound 17a, which incorporates this feature, demonstrated a significant inhibitory effect on the integrase with an IC50 value of 3.11 μM. nih.govrsc.org Binding mode analysis revealed that the halogenated benzene ring could effectively bind with the viral DNA through π–π stacking interactions. nih.govrsc.org
Table 4: HIV-1 Integrase Inhibitory Activity of Selected this compound Derivatives
| Compound | Activity (IC50) | Key Structural Feature(s) | Reference |
|---|---|---|---|
| 20a | 0.13 μM | Long branch on C3 of the indole core | mdpi.comnih.gov |
| 17a | 3.11 μM | C6-halogenated benzene ring | nih.govrsc.org |
Neurodegenerative Disease Research (e.g., NMDA Receptor Glycine (B1666218) Site Antagonism)
This compound and its derivatives have been extensively studied for their potential in the treatment of neurodegenerative diseases. ttuhsc.edu A key area of this research is their activity as antagonists at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor. nih.govacs.orgcapes.gov.bracs.org The NMDA receptor plays a critical role in synaptic plasticity and excitotoxicity, and its overactivation is implicated in neuronal damage associated with conditions like stroke and epilepsy. nih.gov
This compound (I2CA) itself has been shown to be a competitive antagonist of the potentiation of NMDA-gated currents by glycine. nih.gov It specifically and competitively inhibits this potentiation, and in environments with low glycine levels, it can completely block the response to NMDA. nih.gov This suggests that I2CA could be a valuable tool for studying the role of glycine in excitotoxicity. nih.gov
Researchers have synthesized and evaluated numerous derivatives of this compound to optimize their potency and selectivity as NMDA receptor glycine site antagonists. For example, a series of tricyclic this compound derivatives were developed, with some compounds showing high affinity for the NMDA-glycine binding site and significant anticonvulsant effects in animal models. acs.orgcapes.gov.br One particularly active compound, 3g (SM-31900), was identified as a highly potent glycine antagonist both in vitro (Ki = 1.0 ± 0.1 nM) and in vivo (ED50 = 2.3 mg/kg, iv). acs.orgcapes.gov.br
Further modifications, such as the introduction of a substituted aromatic group at the 3-propenyl moiety of (E)-3-(2-Carboxy-2-phenylvinyl)-4,6-dichloro-1H-indole-2-carboxylic acid, have led to the discovery of even more potent and selective antagonists. acs.org This led to the identification of 3-[2-(3-aminophenyl)-2-carboxyvinyl]-4,6-dichloro-1H-indole-2-carboxylic acid (compound 19) as a potent selective glycine-site NMDA receptor antagonist with a Ki value of 24 nM. acs.org
The anticonvulsant activity of these compounds has also been investigated. 5-Fluorothis compound, an antagonist of the glycine site, has been shown to significantly raise the convulsive threshold in animal models. nih.gov It also potentiated the protective activity of some conventional antiepileptic drugs, although this was sometimes associated with side effects. nih.gov
Table 5: NMDA Receptor Glycine Site Antagonist Activity of Selected this compound Derivatives
| Compound | Activity | Key Finding | Reference |
|---|---|---|---|
| This compound (I2CA) | Competitive antagonist of glycine potentiation | Blocks NMDA response in low glycine | nih.gov |
| 3g (SM-31900) | Ki = 1.0 ± 0.1 nM, ED50 = 2.3 mg/kg, iv | Highly active and selective glycine antagonist | acs.orgcapes.gov.br |
| 3-[2-(3-aminophenyl)-2-carboxyvinyl]-4,6-dichloro-1H-indole-2-carboxylic acid (19) | Ki = 24 nM | Potent and selective glycine-site antagonist | acs.org |
| 5-Fluorothis compound | Raised convulsive threshold | Potentiated some antiepileptic drugs | nih.gov |
Antihypertensive Research
The this compound framework is a recognized structural backbone in the design of antihypertensive agents, particularly those that function as angiotensin-converting enzyme (ACE) inhibitors. sioc-journal.cngoogle.com The reduced form, indoline-2-carboxylic acid, which can be derived from this compound, is a crucial starting material for the synthesis of potent ACE inhibitors. sioc-journal.cngoogle.com
Research has identified specific derivatives with notable antihypertensive potential. One such compound is (2S, 3aS, 7aS)-1-(N2-nicotinoyl-L-lysyl-gamma-D-glutamyl)octahydro-1H-indole-2-carboxylic acid, a novel ACE inhibitor. thegoodscentscompany.com Another example cited in literature is 3a,7a-dihydro-1H-indole-2-carboxylic acid. derpharmachemica.com The development of these molecules underscores the importance of the this compound scaffold in creating drugs to manage hypertension. sioc-journal.cnderpharmachemica.com The molecular structure of the commercial antihypertensive drug perindopril (B612348) notably contains an octahydrothis compound moiety. researchgate.net
Antitubercular Activity (Anti-TB)
A significant area of investigation for this compound derivatives is in the development of new treatments for tuberculosis (TB). ajol.inforesearchgate.net Synthetic modifications of the core structure have led to a promising class of compounds known as indole-2-carboxamides. nih.govacs.org These derivatives have demonstrated potent activity against Mycobacterium tuberculosis, including drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains. acs.orgrsc.org
The primary mechanism of action for these indole-2-carboxamides is the inhibition of the mycobacterial membrane protein large 3 (MmpL3). nih.govacs.orgnih.gov MmpL3 is a transporter essential for shuttling mycolic acids to the mycobacterial cell envelope, making it a selective target. nih.gov By inhibiting this transporter, the compounds disrupt cell wall formation, leading to bacterial death. nih.gov
Structure-activity relationship (SAR) studies have refined the indole-2-carboxamide scaffold to enhance efficacy and improve pharmacokinetic profiles. For instance, substitutions at the 4- and 6-positions of the indole ring with chloro, fluoro, or cyano groups have been shown to improve metabolic stability. acs.org One highly potent analog, 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide, exhibited excellent activity against multiple strains of M. tuberculosis and was effective in animal models of the disease. acs.org
| Compound | Substitutions | Target/Organism | Activity (MIC) | Reference |
|---|---|---|---|---|
| Indole-2-carboxamide Analog 8g | N-rimantadine with 5-fluoro substitution on indole ring | M. tuberculosis H37Rv (DS) | 0.32 µM | nih.gov |
| Indole-2-carboxamide Analog 26 | 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl) | M. tuberculosis (DS) | 0.012 µM | acs.org |
| Naphthamide Derivative 13c | N-(1-Adamantyl)-2-naphthamide (designed from indole-2-carboxamide lead) | M. tuberculosis H37Rv | 6.55 µM | rsc.org |
| Naphthamide Derivative 13d | N-((1R,2R,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)-2-naphthamide (designed from indole-2-carboxamide lead) | M. tuberculosis H37Rv | 7.11 µM | rsc.org |
Antimalarial Studies
The indole nucleus is a recognized pharmacophore in the development of antimalarial agents. malariaworld.org Research has extended to derivatives of this compound to create novel compounds for combating malaria. ajol.inforesearchgate.netmdpi.comnih.gov A key strategy involves using 1H-indole-2-carboxylic acid as a starting material to generate diverse chemical libraries. mdpi.comnih.gov
In one approach, a multicomponent reaction involving 1H-indole-2-carboxylic acid was used to produce intermediate indole-fused diketopiperazines. mdpi.comnih.gov These intermediates were then reacted with various amines to yield a series of 1H-indole-2-carboxamides. mdpi.comnih.gov Subsequent screening of these carboxamides against Leishmania donovani (a parasite related to Plasmodium) showed significant activity, indicating the potential of this chemical class against parasitic diseases in general. mdpi.comnih.gov Another study identified a specific derivative, 1H-Indole-2-carboxylic acid, 6-(4-ethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-, isopropyl ester, through GC-MS profiling of a plant extract with activity against chloroquine-resistant Plasmodium falciparum. etflin.com
Antiulcer Research
Derivatives of this compound have been noted for their potential antiulcer properties. ajol.inforesearchgate.net While extensive research in this specific area is not as broad as in others, certain compounds have been flagged for this activity. For example, 5-Bromo-1H-indole-2-carboxylic acid is a derivative that has been associated with antiulcer research, highlighting a potential avenue for the development of new gastroprotective agents from the this compound template. ambeed.com
Antiplatelet Effects
The investigation into this compound derivatives has included their potential as antiplatelet agents for the prevention and treatment of thrombotic disorders. nih.govnih.gov A series of novel N-substituted indole carbohydrazide (B1668358) derivatives, synthesized from ethyl 1H-indole-2-carboxylate, were evaluated for their ability to inhibit platelet aggregation. nih.govnih.govresearchgate.net
The study tested these compounds against platelet aggregation induced by various agents, including arachidonic acid (AA), collagen, and adenosine (B11128) diphosphate (B83284) (ADP). nih.govnih.gov Several derivatives demonstrated significant inhibitory effects. nih.govnih.gov The results indicated that the antiplatelet activity was influenced by the specific substitutions on the indole carbohydrazide scaffold. nih.govnih.gov
| Compound | Inducer | Inhibition (%) | Reference |
|---|---|---|---|
| Compound 6g (2-substituted indole derivative) | Arachidonic Acid (AA) | 100% | nih.govnih.govresearchgate.net |
| Compound 6h (2-substituted indole derivative) | Collagen | 100% | nih.govnih.govresearchgate.net |
| Compound 3m (3-substituted indole derivative) | Collagen | 100% | nih.govnih.gov |
| Compound 3f (3-substituted indole derivative) | Collagen | 97% | nih.govnih.gov |
| Compound 3i (3-substituted indole derivative) | Arachidonic Acid (AA) | 97% | nih.govnih.gov |
Antileishmanial Studies
The this compound scaffold is a valuable starting point for the development of new drugs against leishmaniasis, a parasitic disease with limited treatment options. ajol.inforesearchgate.netmdpi.comnih.gov Researchers have synthesized and evaluated derivatives of this compound for their activity against various Leishmania species. mdpi.comnih.gov
One notable study involved the creation of a library of C2-functionalized indole derivatives starting from 1H-indole-2-carboxylic acid. mdpi.comnih.gov This work led to the identification of several 1H-indole-2-carboxamides with potent antileishmanial activity against the intracellular amastigote form of L. donovani. mdpi.comnih.gov Many of these compounds demonstrated higher potency than the standard reference drug, miltefosine. mdpi.comnih.gov Further research has also explored sulfonamide-based indole derivatives synthesized from 1H-indole-2-carboxylic acid as another class of potential antileishmanial agents. researchgate.net These findings highlight the versatility of the this compound core in generating lead compounds for neglected tropical diseases.
Immunomodulatory Properties
The pharmacological exploration of this compound has also touched upon its potential to modulate the immune system. ajol.inforesearchgate.net While this remains a developing area of research, specific derivatives have been investigated for immunomodulatory properties. For example, a study reported on the immunomodulatory effects of S- and N-alkylated 5-(1H-indol-2-yl)-1,3,4-oxadiazole-2(3H)-thione, which are derived from the this compound structure. researchgate.net This suggests that the scaffold can be adapted to create compounds that interact with and potentially regulate immune responses, opening another frontier for its application in medicinal chemistry.
Mechanisms of Biological Action and Target Identification
The therapeutic potential of this compound derivatives stems from their ability to interact with a wide array of biological macromolecules. These interactions, governed by the specific substitution patterns on the indole ring, give rise to distinct pharmacological profiles. The following sections delve into the specific mechanisms through which these compounds exert their biological effects.
Enzyme Inhibition Studies
This compound and its analogs have been extensively investigated as inhibitors of various enzymes implicated in disease pathogenesis.
Phospholipase A2α and Cyclooxygenase-2 (COX-2): Certain derivatives of this compound have shown inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme involved in prostaglandin (B15479496) synthesis and inflammatory processes. For instance, 5-Chlorothis compound has been identified as an inhibitor of COX-2. While some N-substituted this compound esters showed weak COX-1 inhibition and lacked COX-2 inhibition, they exhibited antioxidant properties. nih.gov
Fructose-1,6-bisphosphatase (FBPase): A significant area of research has focused on this compound derivatives as allosteric inhibitors of Fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis. nih.govnih.govdoi.org Inhibition of FBPase is a promising strategy for the management of type 2 diabetes. nih.gov Several studies have identified potent FBPase inhibitors based on the this compound scaffold, such as those with an N-acylsulfonamide moiety at the 3-position and 7-nitro-1H-indole-2-carboxylic acid derivatives. nih.govnih.govdoi.org For example, 3-(2-Carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid (MDL-29951) was found to be an allosteric inhibitor of FBPase, binding at the AMP regulatory site. nih.gov
Myeloid Cell Leukemia-1 (Mcl-1): Derivatives of this compound have emerged as potent inhibitors of the anti-apoptotic protein Myeloid cell leukemia-1 (Mcl-1), which is overexpressed in many cancers. acs.orgnih.gov Fragment-based screening and structure-based design have led to the discovery of tricyclic this compound inhibitors with high affinity and selectivity for Mcl-1 over other Bcl-2 family proteins. acs.orgnih.gov These inhibitors occupy the BH3 binding groove of Mcl-1, inducing apoptosis in cancer cells. nih.gov
Table 1: this compound Derivatives as Enzyme Inhibitors
| Derivative/Compound Class | Target Enzyme | Disease/Process Implicated | Key Findings | Citations |
|---|---|---|---|---|
| 5-Chlorothis compound | Cyclooxygenase-2 (COX-2) | Inflammation | Inhibits prostaglandin synthesis. | |
| N-acylsulfonamide indole-2-carboxylic acids | Fructose-1,6-bisphosphatase (FBPase) | Type 2 Diabetes | Submicromolar IC50 values. | nih.gov |
| 7-nitro-1H-indole-2-carboxylic acid derivatives | Fructose-1,6-bisphosphatase (FBPase) | Type 2 Diabetes | Potent allosteric inhibitors. | nih.govdoi.org |
| Tricyclic indole-2-carboxylic acids | Myeloid Cell Leukemia-1 (Mcl-1) | Cancer | Single-digit nanomolar binding affinity and high selectivity. | acs.orgnih.gov |
Receptor Binding and Modulation
The this compound scaffold has proven to be a versatile template for developing ligands that modulate the activity of various receptors, particularly G-protein coupled receptors (GPCRs).
G-Protein Coupled Receptors (GPCRs): Derivatives of this compound have been identified as modulators of GPCRs. For instance, 3-(2-Carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid (MDL29,951) was identified as a moderately potent agonist of the orphan G protein-coupled receptor GPR17. acs.orgnih.govresearchgate.net Structure-activity relationship (SAR) studies have led to the development of more potent GPR17 agonists. nih.govresearchgate.net
CB1 Cannabinoid Receptor: A significant body of research has focused on indole-2-carboxamides as allosteric modulators of the cannabinoid CB1 receptor. nih.govnih.govscispace.comacs.orgresearchgate.netnih.gov These compounds can enhance the binding of agonists while acting as antagonists of G-protein coupling. nih.gov Structural modifications of the indole-2-carboxamide scaffold have led to the identification of potent allosteric modulators with high binding cooperativity. nih.govacs.org For example, 5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide was identified as a robust CB1 allosteric modulator. nih.govnih.gov
Table 2: this compound Derivatives as Receptor Modulators
| Derivative/Compound Class | Target Receptor | Type of Modulation | Key Findings | Citations |
|---|---|---|---|---|
| 3-(2-Carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid (MDL29,951) | GPR17 | Agonist | Moderately potent agonist. | acs.orgnih.govresearchgate.net |
| Indole-2-carboxamides | CB1 Cannabinoid Receptor | Allosteric Modulator | Enhance agonist binding but can antagonize G-protein coupling. | nih.govnih.govscispace.comacs.org |
| 5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide | CB1 Cannabinoid Receptor | Allosteric Modulator | High binding cooperativity and potent antagonism of GTPγS binding. | nih.govnih.gov |
Molecular Interactions with Nucleic Acids
This compound derivatives have been shown to interact with nucleic acids, a mechanism that can contribute to their biological activity, particularly their anticancer effects.
DNA Binding and π–π Stacking: A dinuclear copper(II) complex with this compound as a ligand has been shown to bind to calf thymus DNA (CT-DNA), likely through an intercalative mode. mdpi.comsemanticscholar.orgnih.gov This binding was demonstrated by fluorescence spectrometry and viscosity measurements. mdpi.comsemanticscholar.orgnih.gov Furthermore, the indole ring itself can participate in π-π stacking interactions, which can be crucial for the binding of these compounds to their biological targets, including DNA and enzymes like HIV-1 integrase. mdpi.comnih.govrsc.orgvulcanchem.comnih.govrsc.orgresearchgate.net For instance, in the context of HIV-1 integrase inhibition, π-π stacking interactions between the indole core and viral DNA have been observed. mdpi.comnih.gov
Apoptosis Induction Pathways
A key mechanism underlying the anticancer activity of many this compound derivatives is the induction of apoptosis, or programmed cell death.
Induction of Apoptosis: Several this compound derivatives have been identified as potent inducers of apoptosis in cancer cells. nih.govresearchgate.net For example, this compound benzylidene-hydrazides were found to induce apoptosis in breast cancer cells. nih.govresearchgate.net The inhibition of anti-apoptotic proteins like Mcl-1 by this compound derivatives is a direct pathway to inducing apoptosis. acs.orgnih.govnih.govresearchgate.netresearchgate.net These compounds can trigger the release of cytochrome c from mitochondria and activate caspases, which are key executioners of the apoptotic process. researchgate.net It has been noted that indole compounds can induce apoptosis through the inhibition of several pro-survival pathways. mdpi.com
Inhibition of Specific Cellular Proteins
Beyond enzymes and receptors, this compound derivatives can also target other specific cellular proteins involved in critical cellular processes.
Hypoxia Inducible Factor (HIF)-1α: While direct inhibition of Hypoxia Inducible Factor (HIF)-1α by this compound is not extensively documented in the provided search results, the general class of indole compounds has been investigated for their anticancer properties, which can be linked to the inhibition of pathways involving HIF-1α. Further research is needed to specifically elucidate the role of this compound in HIF-1α inhibition.
Drug Discovery and Development Perspectives
This compound serves as a privileged scaffold in medicinal chemistry, offering a versatile framework for the design and synthesis of novel therapeutic agents. mdpi.commdpi.com Its inherent structural features allow for diverse chemical modifications, enabling the fine-tuning of pharmacological activity and drug-like properties. ontosight.ai
Scaffold Optimization for Lead Compound Identification
The this compound core is a valuable starting point for identifying lead compounds in drug discovery. mdpi.com Researchers systematically modify this scaffold to enhance biological activity and selectivity for various therapeutic targets.
One notable example involves the development of inhibitors for HIV-1 integrase, a crucial enzyme for viral replication. nih.govrsc.orgnih.gov Through virtual screening and subsequent structural optimization, this compound was identified as a potent inhibitor scaffold. nih.govmdpi.com Further modifications, such as introducing a long branch at the C3 position and halogenated benzene rings at the C6 position of the indole core, significantly improved inhibitory activity. nih.govrsc.orgnih.gov For instance, derivative 20a demonstrated a markedly increased integrase inhibitory effect with an IC₅₀ value of 0.13 μM. nih.govmdpi.com
In the realm of cancer therapy, derivatives of 1H-indole-2-carboxylic acid have been designed to target the 14-3-3η protein, which is implicated in liver cancer. researchgate.netnih.gov After several rounds of structural optimization, compound C11 emerged with improved affinity for the target protein and potent inhibitory activity against various liver cancer cell lines. researchgate.netnih.gov Similarly, optimization of substituents on the indole ring led to the identification of compound 9e (2-methoxycarbonyl-6-methoxy-N-1H-indole moiety) with high antiproliferative activity against several cancer cell lines. researchgate.net
Furthermore, this compound derivatives have been explored as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are key enzymes in tryptophan metabolism and potential targets for cancer immunotherapy. sci-hub.senih.gov Systematic modifications of the indole scaffold, particularly at the 6-position, led to the discovery of potent dual inhibitors. sci-hub.se For example, compound 9o-1 , a 6-acetamido-indole-2-carboxylic acid derivative, exhibited IC₅₀ values of 1.17 μM for IDO1 and 1.55 μM for TDO. nih.gov
The following table summarizes the lead compounds developed through scaffold optimization of this compound and their respective biological activities.
| Compound | Target | Disease Area | Key Findings |
| 20a | HIV-1 Integrase | HIV/AIDS | Markedly increased integrase inhibitory effect (IC₅₀ = 0.13 μM). nih.govmdpi.com |
| C11 | 14-3-3η protein | Liver Cancer | Displayed relatively better affinity with 14-3-3η and potent inhibitory activities against liver cancer cell lines. researchgate.netnih.gov |
| 9e | Not specified | Cancer | Exhibited high antiproliferative activity against HeLa, HT29, and MCF-7 cancer cell lines. researchgate.net |
| 9o-1 | IDO1/TDO | Cancer | Potent dual inhibitor with IC₅₀ values of 1.17 μM for IDO1 and 1.55 μM for TDO. nih.gov |
Fragment-Based Drug Design Approaches
Fragment-based drug design (FBDD) has emerged as a powerful strategy for discovering high-affinity ligands for challenging protein targets. acs.org This approach involves screening small, low-molecular-weight compounds (fragments) that bind weakly to the target protein and then growing or linking these fragments to create more potent lead compounds. acs.org The this compound scaffold has been successfully employed in FBDD campaigns.
For instance, FBDD was utilized in the design of novel antitubercular agents. rsc.org By incorporating a benzyl (B1604629) group from a known anti-TB compound into the indole-2-carboxamide scaffold, researchers developed compound 9a , which demonstrated potent activity. rsc.orgnih.gov This highlights the utility of using fragments of known active compounds to guide the design of new molecules based on the this compound framework.
In another application, fragment-based screening led to the discovery of potent and selective inhibitors of Mcl-1, an anti-apoptotic protein often overexpressed in cancer. acs.org Tricyclic 2-indole carboxylic acid inhibitors with nanomolar binding affinity were identified, and X-ray crystallography provided detailed structural information that guided further optimization. acs.org
Assessment of Drug-Likeness and Pharmacokinetic Profiles (e.g., Lipinski's Rule of Five)
A critical aspect of drug discovery is the evaluation of a compound's drug-likeness and pharmacokinetic properties, often guided by principles like Lipinski's Rule of Five. This rule assesses properties such as molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors to predict oral bioavailability.
Several studies on this compound derivatives have incorporated assessments of their drug-like properties. For example, a series of novel indole-based hydrazone derivatives (IH1-IH12) were analyzed, and all were found to comply with Lipinski's Rule of Five, indicating their potential as orally active drugs. researchgate.net Similarly, in the development of antiproliferative 5-chloro-indole-2-carboxylate derivatives, in silico pharmacokinetic data showed that the compounds obeyed Lipinski's rules with zero violations, suggesting good oral activity. mdpi.com These compounds also exhibited high predicted intestinal absorbance and the ability to cross the blood-brain barrier. mdpi.comtandfonline.com
The table below provides a summary of the predicted drug-like properties for selected this compound derivatives.
| Compound/Series | Lipinski's Rule of Five Compliance | Predicted Pharmacokinetic Properties |
| IH1-IH12 | Obeys with zero violations. researchgate.net | Not specified. |
| 5-chloro-indole-2-carboxylate derivatives | Obeys with zero violations. mdpi.com | High intestinal absorbance (88.9–90.5 %), capable of crossing the blood-brain barrier. mdpi.com |
| Compound 9a | Zero violations. nih.gov | Predicted to cross the blood-brain barrier. nih.gov |
| 3-(2-carboxyethyl)-6-chloro-1H-indole-2-carboxylic Acid | Satisfies Lipinski's rule of five. nus.edu.sg | Hydrogen bond acceptors: 4, Hydrogen bond donors: 3, XlogP: 2.3. nus.edu.sg |
Strategies for Overcoming Drug Resistance in Therapeutic Applications
The development of drug resistance is a major challenge in the treatment of various diseases, particularly cancer and infectious diseases. mdpi.com Indole derivatives, including those based on the this compound scaffold, have shown promise in overcoming drug resistance. mdpi.comnih.gov
In cancer therapy, novel 1H-indole-2-carboxylic acid derivatives have demonstrated efficacy against chemotherapy-resistant cancer cells. mdpi.comresearchgate.net For instance, compound C11 displayed significant inhibitory activity against the chemotherapy-resistant Bel-7402/5-Fu liver cancer cell line. researchgate.netnih.gov Another study reported that an indole-chalcone and camptothecin (B557342) derivative, compound 14 , was potent against paclitaxel-resistant HCT-116 colon cancer cells. mdpi.com
The versatility of the indole scaffold allows for the design of compounds that target molecular pathways associated with drug resistance. mdpi.com For example, some indole derivatives inhibit protein kinases that are often dysregulated in resistant cancers. mdpi.com Thiazolyl-indole-2-carboxamide derivatives have been developed as multi-target anticancer agents that inhibit key protein kinases like EGFR, HER2, and VEGFR-2, which are often implicated in tumor growth and resistance. acs.org
Therapeutic Potential for Chronic Diseases (e.g., Metabolic Disorders)
The therapeutic applications of this compound derivatives extend to chronic diseases such as metabolic disorders. ontosight.ainih.gov The structural versatility of the indole nucleus allows for its modification to target pathways involved in these conditions. ontosight.ai
Research has indicated the potential of indole derivatives as therapeutic agents for diabetes. ontosight.ainih.gov Computational studies have explored the design of indole derivatives as glucokinase activators, which could be beneficial for managing diabetes. benthamscience.com These studies have identified novel lead molecules with enhanced pharmacokinetic profiles and binding affinity for glucokinase. benthamscience.com
Furthermore, indole derivatives have been investigated for their role in managing other chronic conditions. For example, indole-2-carboxamides have been identified as selective inhibitors of secreted phospholipase A2 type X (sPLA2-X), an enzyme implicated in atherosclerosis and cardiovascular diseases. nih.gov This suggests a potential therapeutic application for these compounds in managing chronic inflammatory conditions associated with cardiovascular health.
Advancements in Chiral Synthesis of this compound Derivatives
The synthesis of enantiomerically pure this compound derivatives is a critical area of development, as chirality often dictates biological activity. Future research is progressively moving beyond classical resolution methods, which are inherently limited to a 50% yield. rug.nl
One of the most promising avenues is the integration of biocatalysis with homogeneous catalysis. rug.nl For instance, a highly efficient, three-step synthesis of (S)-2-indolinecarboxylic acid has been developed, which replaces a traditional seven-step process involving Fischer indole synthesis and classical resolution. researchgate.net This chemoenzymatic route utilizes a phenylalanine ammonia (B1221849) lyase (PAL) for the asymmetric conversion of ortho-chlorocinnamic acid to (S)-ortho-chlorophenylalanine, followed by a copper-catalyzed intramolecular cyclization. rug.nlresearchgate.net This method not only improves yield but also significantly reduces the environmental footprint. rug.nl
Asymmetric hydrogenation represents another key frontier. While significant progress has been made in the asymmetric hydrogenation of 2-substituted N-acyl indoles using chiral rhodium catalysts, future work aims to develop more economical and efficient catalytic systems. rug.nl The exploration of iridium-based catalysts for the asymmetric hydrogenation of unprotected indoles is also an active area, although challenges remain for substrates like 1H-indole-2-carboxylic acid itself. chinesechemsoc.org
The chiral pool synthesis approach, which utilizes readily available chiral starting materials like L-phenylalanine, is also gaining traction for producing enantiopure indoline-2-carboxylic acid derivatives. researchgate.net
Table 1: Comparison of Synthetic Routes to (S)-2-Indolinecarboxylic Acid
| Method | Key Steps | Advantages | Disadvantages |
| Classical Resolution | Fischer indole synthesis, Racemization, Resolution | Well-established | Low theoretical yield (max 50%), Multiple steps rug.nlresearchgate.net |
| Chemoenzymatic Synthesis | Perkin condensation, Enzymatic amination (PAL), Copper-catalyzed cyclization | High enantioselectivity (>99% ee), Fewer steps, Greener process rug.nlresearchgate.net | Substrate specificity of the enzyme may be a limitation |
| Asymmetric Hydrogenation | Hydrogenation of indole-2-carboxylates using chiral catalysts | Potentially very direct route | Requires expensive catalysts, May require substrate modification (e.g., N-acylation) rug.nl |
| Chiral Pool Synthesis | Start from a chiral precursor (e.g., L-phenylalanine) | High enantiopurity | Limited by the availability of suitable chiral precursors researchgate.net |
Sustainable and Green Chemistry Approaches in this compound Production
The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize environmental impact. The synthesis of this compound and its derivatives is a key area for such innovations. nih.govopenmedicinalchemistryjournal.com
Future advancements are centered on several green methodologies:
Green Solvents: The use of water as a reaction medium is a significant step towards sustainability. openmedicinalchemistryjournal.com For example, copper-catalyzed ring closures to form indoline-2-carboxylic acid have been successfully performed in water, eliminating the need for organic solvents. rug.nl Ionic liquids are also being explored as recyclable and effective media for reactions such as Michael additions to produce 3-substituted indoles. openmedicinalchemistryjournal.com
Microwave-Assisted Synthesis: Microwave irradiation offers a powerful tool for accelerating reaction rates, often leading to higher yields in shorter times and under solvent-free conditions. tandfonline.comresearchgate.net This technique has been applied to the synthesis of various indole derivatives, including bis(indolyl)methanes. tandfonline.com
Flow Chemistry: Continuous flow synthesis is emerging as a superior alternative to batch processing for the production of this compound derivatives. mdpi.com The Reissert indole synthesis, which produces this compound esters through reductive cyclization, has been adapted to a continuous-flow hydrogenation process. mdpi.comakjournals.comresearchgate.net This method allows for safer handling of reactions, better control over reaction parameters, and easier scalability. mdpi.comsci-hub.se A comparative study showed that flow systems could achieve similar yields to microwave-assisted synthesis but with a significantly shorter reaction time. mdpi.com
Catalyst Innovation: The development of reusable and non-toxic catalysts is crucial. openmedicinalchemistryjournal.com Cellulose sulfuric acid, a solid acid catalyst, has been used for the synthesis of indole derivatives and can be reused multiple times without significant loss of activity. openmedicinalchemistryjournal.com
Elucidation of Complex Mechanistic Pathways in this compound Reactions
A deeper understanding of reaction mechanisms is essential for optimizing existing synthetic methods and designing new ones. Research into the mechanistic details of this compound reactions is an active and evolving field.
One area of focus is the elucidation of mechanisms in transition metal-catalyzed reactions. For example, detailed mechanistic studies of the palladium-catalyzed synthesis of bis(indolyl)methanes from indole-carboxylic acids and benzyl alcohols in water have been conducted. These studies indicate that an (η3-benzyl)palladium(II) complex is formed, which then activates the C-H bond at the C3-position of the indole ring. mdpi.com Water plays a crucial role in this catalytic system by promoting the sp3 C-O bond activation of the benzyl alcohol. mdpi.com
The mechanism of decarboxylation of indolecarboxylic acids in acidic solutions has also been investigated. nih.gov These studies have revealed the involvement of protonated carbonic acid (PCA) as a key reactive intermediate, particularly in concentrated acid. nih.gov This understanding could have implications for controlling carboxylation and decarboxylation reactions in synthetic and biological contexts.
Furthermore, the oxidation chemistry of this compound has been studied using electrochemical and spectral techniques. researchgate.net The electrooxidation process leads to the formation of various products, including dioxindoles and dimers, through complex decay kinetics of an intermediate species. researchgate.net Understanding these pathways is critical for controlling the outcome of oxidative transformations.
Exploration of this compound in Materials Science
The unique chemical structure of the indole ring makes this compound and its derivatives attractive building blocks for novel materials. An emerging area of research is their application in the development of functional polymers and coordination complexes.
One notable example is the electrochemical polymerization of 5,6-dimethoxythis compound to form a melanin-like polymer known as poly(5,6-dimethoxythis compound) (PDMICA). acs.org Unlike natural melanins, which are typically dark brown, PDMICA films are green and exhibit electrochromic properties, changing color from transparent to green and then to purple as the applied voltage increases. acs.org This unique characteristic suggests potential applications in smart windows, displays, and sensors.
This compound also serves as a versatile ligand for the construction of coordination polymers. It has been shown to form isostructural coordination polymers with various metal ions, including Zn(II), Mn(II), and Cd(II). mdpi.com In these structures, the indole anions act as bridging bidentate ligands. mdpi.com The study of these metal-organic frameworks is a growing field, with potential applications in gas storage, catalysis, and sensing.
Development of Next-Generation Therapeutic Agents Based on this compound Scaffolds
The this compound core is a "privileged scaffold" in medicinal chemistry, frequently appearing in molecules with significant biological activity. mdpi.com Future research is focused on leveraging this scaffold to develop next-generation therapeutic agents targeting a wide range of diseases.
Antiviral Agents: A significant area of research is the development of this compound derivatives as HIV-1 integrase strand transfer inhibitors (INSTIs). rsc.orgmdpi.comrsc.orgnih.gov The indole nucleus and the C2-carboxylic acid group can chelate with Mg2+ ions in the active site of the integrase enzyme, inhibiting its function. rsc.orgmdpi.comnih.gov Optimization of this scaffold has led to derivatives with potent inhibitory activity. For example, compound 17a and compound 20a have shown marked inhibitory effects with IC50 values of 3.11 μM and 0.13 μM, respectively. rsc.orgmdpi.comrsc.orgnih.govresearchgate.net
Anticancer Agents: The this compound framework is being explored for the development of novel anticancer drugs with diverse mechanisms of action. mdpi.com
Targeting 14-3-3η Protein: A series of 1H-indole-2-carboxylic acid derivatives have been designed to target the 14-3-3η protein, which is implicated in liver cancer. nih.govresearchgate.net Compound C11 from this series showed potent inhibitory activity against several liver cancer cell lines and also demonstrated efficacy against chemotherapy-resistant cells. nih.govresearchgate.net
IDO1/TDO Dual Inhibitors: Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are key enzymes in tryptophan metabolism and are important targets for cancer immunotherapy. nih.govresearchgate.net Derivatives of 6-acetamido-indole-2-carboxylic acid have been identified as potent dual inhibitors of both enzymes. nih.gov
Other Targets: The scaffold has also been used to develop inhibitors of other cancer-related targets like lysine-specific demethylase 1 (LSD1) and to create dinuclear copper(II) complexes that exhibit significant in vitro cytotoxicity against human breast cancer cells. mdpi.commdpi.com
Other Therapeutic Areas: The versatility of the this compound scaffold extends to other therapeutic areas. For instance, derivatives have been identified as novel and highly potent selective antagonists of the cysteinyl-leukotriene CysLT1 receptor, which is a target for asthma and inflammatory conditions. nih.gov
Table 2: Selected this compound Derivatives with Therapeutic Potential
| Compound | Target | Therapeutic Area | Reported Activity (IC50) | Reference |
| Compound 17a | HIV-1 Integrase | Antiviral (HIV) | 3.11 μM | rsc.orgrsc.orgresearchgate.net |
| Compound 20a | HIV-1 Integrase | Antiviral (HIV) | 0.13 μM | mdpi.comnih.gov |
| Compound C11 | 14-3-3η Protein | Anticancer (Liver) | Potent inhibition of liver cancer cell lines | nih.govresearchgate.net |
| Compound 9o-1 | IDO1/TDO | Anticancer (Immunotherapy) | 1.17 μM (IDO1), 1.55 μM (TDO) | nih.gov |
| Compound 17k | CysLT1 Receptor | Anti-inflammatory/Antiasthma | 0.0059 μM | nih.gov |
| ICA-Cu | DNA/Various | Anticancer (Breast) | >90% growth inhibition at 20 μM | mdpi.com |
Conclusion
Indole-2-carboxylic acid stands out as a compound of considerable scientific importance. Its synthesis is well-established, and its role as a versatile building block in organic chemistry is undisputed. The demonstrated biological activities of its derivatives, particularly in the fields of antiviral and cancer research, highlight its potential as a privileged scaffold for drug discovery. As research continues, the applications of this compound in both medicine and materials science are expected to expand, further solidifying its place as a key molecule in the chemical sciences.
Q & A
Q. What are the primary synthetic routes for indole-2-carboxylic acid, and what are their limitations?
this compound is commonly synthesized via cyclization reactions or catalytic hydrogenation. Traditional methods involve multi-step processes, such as intramolecular cyclization of prefunctionalized substrates (e.g., nitroarenes), which are resource-intensive and time-consuming . A more efficient approach uses Raney nickel-catalyzed hydrogenation of intermediates derived from o-nitrotoluene and diethyl oxalate, yielding the compound with reduced steps . Key limitations include substrate specificity, harsh reaction conditions, and the need for directing groups to ensure regioselectivity .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound derivatives?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming regiochemistry and substitution patterns. Infrared (IR) spectroscopy identifies carboxyl and indole NH stretches, while mass spectrometry (MS) verifies molecular weight and fragmentation patterns. Melting point analysis (205–209°C) and high-performance liquid chromatography (HPLC) ensure purity .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Safety measures include using personal protective equipment (PPE), proper ventilation, and avoiding inhalation or skin contact. First aid for exposure involves rinsing affected areas with water and consulting a physician. Safety data sheets (SDS) highlight flammability risks (flash point: 207.6°C) and recommend storage in cool, dry conditions .
Advanced Research Questions
Q. How can rhodium-catalyzed alkoxycarbonylation be optimized for indole derivatives?
Rhodium catalysts (e.g., [Rh(cod)Cl]₂) paired with pyrimidyl directing groups enable regioselective C(7)-alkoxycarbonylation of indoles. Key parameters include:
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies in bioactivity data (e.g., IDO1/TDO inhibition) often stem from structural modifications, assay conditions, or cell line variability. For example:
Q. What strategies improve scalability and purity in this compound synthesis?
Scaling the Raney nickel-catalyzed method requires:
Q. How can this compound scaffolds be tailored for dual IDO1/TDO inhibition in cancer immunotherapy?
Rational design involves:
- Core modifications : Introducing electron-withdrawing groups (e.g., -CF₃) at position 3 enhances binding to heme cofactors in IDO1/TDO .
- Pharmacophore modeling : Docking studies prioritize derivatives with dual active-site occupancy.
- In vitro validation : Co-culture assays with human T-cells and cancer cells quantify tryptophan depletion rescue .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
